2-Bromo-N-phenylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPLOIFDMMEBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201384 | |
| Record name | 2-Bromo-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-87-4 | |
| Record name | 2-Bromo-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-phenylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5326-87-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-N-phenylacetamide from Aniline and Bromoacetyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 2-Bromo-N-phenylacetamide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the reaction of aniline with bromoacetyl bromide. This guide details the reaction mechanism, experimental protocols, and characterization of the final product, presenting quantitative data in a clear, tabular format for ease of reference.
Reaction Overview
The synthesis of this compound from aniline and bromoacetyl bromide is a classic example of nucleophilic acyl substitution. Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrogen bromide byproduct.
Overall Reaction:
Aniline + Bromoacetyl Bromide → this compound + Hydrogen Bromide
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the carbonyl carbon of bromoacetyl bromide, which is highly electrophilic due to the presence of two electron-withdrawing bromine atoms. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a bromide ion and a proton to form the stable amide product, this compound. A base, such as triethylamine, is used to scavenge the HBr produced during the reaction.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following experimental protocol is based on established laboratory procedures.[1]
Materials and Reagents:
-
Aniline
-
Bromoacetyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
A solution of aniline (0.016 mol) in 40 mL of dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.[1]
-
Bromoacetyl bromide (1.0 equivalent) dissolved in 3 mL of dichloromethane is added dropwise to the cooled aniline solution.[1]
-
Following the addition of bromoacetyl bromide, triethylamine (0.019 mol) is added to the reaction mixture.[1]
-
The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours, during which a precipitate may form.[1]
-
After the reaction is complete, the mixture is concentrated under reduced pressure.[1]
-
The residue is redissolved in ethyl acetate and washed three times with water.[1]
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.[1]
-
The crude product is purified by crystallization from ethyl acetate to yield this compound.[1]
Data Presentation
Table 1: Reactant and Reagent Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mol) | Equivalents |
| Aniline | C₆H₇N | 93.13 | 0.016 | 1.0 |
| Bromoacetyl bromide | C₂H₂Br₂O | 201.85 | 0.016 | 1.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 0.019 | ~1.2 |
Table 2: Product Characterization
| Property | Value | Reference |
| Product Name | This compound | [1][2][3] |
| Molecular Formula | C₈H₈BrNO | [1][2][3] |
| Molecular Weight | 214.06 g/mol | [1][2][3] |
| CAS Number | 5326-87-4 | [1][2][3] |
| Appearance | White to light yellow/orange powder/crystal | |
| Melting Point | 131-135 °C | [1] |
| ¹H-NMR (CDCl₃) | δ 4.01 (s, 2H), 7.18 (m, 1H), 7.36 (m, 2H), 7.54 (d, 2H), 8.09 (s, 1H) | [1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Bromoacetyl bromide is corrosive and a lachrymator. Handle with extreme care in a well-ventilated fume hood.
-
Aniline is toxic and can be absorbed through the skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
The synthesis of this compound from aniline and bromoacetyl bromide is a straightforward and efficient method for producing this important chemical intermediate. The procedure involves a nucleophilic acyl substitution reaction, followed by a standard aqueous work-up and purification by crystallization. The provided protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-N-phenylacetamide. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents key data in a structured format, details relevant experimental methodologies, and provides a visual representation of the synthetic and characterization workflow.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| Melting Point | 131-137 °C | [2][3] |
| Boiling Point | 353.3 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in ethanol and water (for crystallization) | [1] |
| Refractive Index | 1.630 | [1] |
| Flash Point | 167.4 ± 23.2 °C | [1] |
| InChI Key | DCPLOIFDMMEBQZ-UHFFFAOYSA-N | [2] |
| CAS Number | 5326-87-4 |
Spectral Data
Spectroscopic data is crucial for the structural confirmation of this compound.
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 4.01 (s, 2H), 7.18 (m, 1H), 7.36 (m, 2H), 7.54 (d, 2H), 8.09 (s, 1H)[2] |
| ¹H NMR (400 MHz, DMSO-d₆) | A spectrum has been reported and is available for review.[4] |
| ¹³C NMR | While a specific spectrum for this compound is not readily available in the searched literature, the expected signals would include those for the carbonyl carbon, the brominated methylene carbon, and the aromatic carbons of the phenyl group. For the related compound 2-bromo-N-(p-chlorophenyl) acetamide, the CH₂ signal of the acetamide moiety appeared at 29.320 ppm.[5] |
| Infrared (IR) Spectroscopy | While a specific spectrum for this compound is not provided, characteristic peaks would be expected for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II), as well as aromatic C-H and C=C stretches. For a similar compound, N-(2-Bromophenyl)-2-(2,3-dioxoindolin-1-yl)acetamide, an NH stretch was observed at 3244 cm⁻¹.[6] |
| Mass Spectrometry (MS) | The exact mass is 212.97893 Da.[1] The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of bromine and other fragments. The NIST WebBook has a mass spectrum for the isomer Acetamide, N-(2-bromophenyl)-.[7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound[3]
This protocol details the synthesis of this compound from aniline and bromoacetyl bromide.
Materials:
-
Aniline (0.016 mol)
-
Bromoacetyl bromide (1.0 equivalent)
-
Triethylamine (TEA) (0.019 mol)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulphate (Na₂SO₄)
Procedure:
-
A solution of aniline in dichloromethane is cooled on ice.
-
Bromoacetyl bromide in dichloromethane is added dropwise to the cooled aniline solution.
-
Triethylamine (TEA) is then added to the reaction mixture.
-
The reaction mixture is allowed to warm to room temperature over 3 hours, during which a precipitate forms and the solution turns dark.
-
The mixture is concentrated and then taken up in ethyl acetate.
-
The ethyl acetate solution is washed three times with water.
-
The organic phase is dried over anhydrous sodium sulphate, filtered, and concentrated.
-
The resulting residue is purified by crystallization from ethyl acetate to yield this compound.
Characterization Protocols
The following are general experimental protocols that can be adapted for the characterization of this compound.
Melting Point Determination: The melting point can be determined by packing a small amount of the crystalline solid into a capillary tube and heating it in a melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.
Solubility Assessment: The solubility of the compound can be assessed by adding a small, measured amount of the solid to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the degree of dissolution is observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹H and ¹³C NMR analysis, the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using an NMR spectrometer.
Infrared (IR) Spectroscopy: An IR spectrum can be obtained by preparing a KBr pellet of the solid compound or by using an ATR-FTIR spectrometer.
Mass Spectrometry (MS): The mass spectrum can be obtained using techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: A flowchart illustrating the key stages from starting materials to the fully characterized this compound.
Biological Context
While this guide focuses on the physicochemical properties, it is noteworthy that N-phenylacetamide derivatives have been investigated for a range of biological activities, including antibacterial and antifungal properties.[4][5] The bromoacetyl group is a known alkylating agent, suggesting that this compound could act as an electrophile and potentially interact with biological nucleophiles. However, specific signaling pathways or detailed mechanisms of action for this particular compound are not extensively documented in the available literature. Further research in this area could elucidate its potential pharmacological relevance.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. This compound | 5326-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. irejournals.com [irejournals.com]
- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetamide, N-(2-bromophenyl)- [webbook.nist.gov]
An In-depth Technical Guide to 2-Bromo-N-phenylacetamide (CAS: 5326-87-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-phenylacetamide, also known as α-bromoacetanilide, is a chemical compound with the CAS number 5326-87-4. It serves as a versatile building block in organic synthesis and has garnered significant interest in the field of medicinal chemistry, particularly for its potential as an antifungal agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and biological activities, with a focus on its antifungal applications.
Chemical and Physical Properties
This compound is a white to light yellow or light orange powder or crystalline solid.[1] It is important to note that this compound is harmful if swallowed and causes skin and serious eye irritation.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5326-87-4 | |
| Molecular Formula | C₈H₈BrNO | |
| Molecular Weight | 214.06 g/mol | [3] |
| Appearance | White to Light yellow to Light orange powder to crystal | [1] |
| Melting Point | 131-135 °C | [3] |
| Purity | >95.0% (GC) | [1] |
| InChI Key | DCPLOIFDMMEBQZ-UHFFFAOYSA-N | [3] |
| Synonyms | α-Bromoacetanilide, N-(Bromoacetyl)aniline, [(2-Bromoacetyl)amino]benzene | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 4.01 | s | 2H | -CH₂- | [3] |
| 7.18 | m | 1H | Aromatic H | [3] |
| 7.36 | m | 2H | Aromatic H | [3] |
| 7.54 | 2H | Aromatic H | [3] | |
| 8.09 | s | 1H | -NH- | [3] |
| (Solvent: CDCl₃) |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of aniline with bromoacetyl bromide in the presence of a base.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
Aniline (0.016 mol)
-
Dichloromethane (43 mL)
-
Bromoacetyl bromide (1.0 equivalent)
-
Triethylamine (TEA) (0.019 mol)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulphate (Na₂SO₄)
Procedure:
-
A solution of aniline in dichloromethane is cooled on ice.
-
Bromoacetyl bromide in dichloromethane is added dropwise to the cooled aniline solution.
-
Triethylamine (TEA) is then added to the reaction mixture.
-
The solution is allowed to warm to room temperature over 3 hours, during which a precipitate forms.
-
The mixture is concentrated, and the residue is taken up in ethyl acetate (EtOAc).
-
The organic phase is washed three times with water.
-
The organic phase is then dried over anhydrous sodium sulphate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by crystallization from EtOAc to yield this compound.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity: Antifungal Properties
This compound has demonstrated significant antifungal activity against various strains of Candida, including fluconazole-resistant species.
Table 3: Antifungal Activity of this compound against Candida spp.
| Parameter | Value | Target Organisms | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis | [4] |
| Minimum Fungicidal Concentration (MFC) | 64 µg/mL | Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis | [4] |
| Antibiofilm Activity | Effective against mature C. albicans biofilms | Candida albicans | [4] |
Proposed Mechanism of Action
While the exact mechanism of action is still under investigation, studies on the structurally similar compound, 2-chloro-N-phenylacetamide, suggest a potential mode of action against fungi. The proposed mechanism involves the disruption of the fungal cell membrane by binding to ergosterol, a vital component of the membrane. Additionally, it may interfere with DNA synthesis.
Caption: Proposed mechanism of antifungal action for this compound.
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity of this compound can be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Materials:
-
This compound
-
Fungal strains (Candida spp.)
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative assessment)
Procedure for MIC Determination:
-
A serial dilution of this compound is prepared in the broth medium in a 96-well plate.
-
A standardized inoculum of the fungal suspension is added to each well.
-
The plate is incubated at an appropriate temperature and for a sufficient duration (e.g., 35°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Procedure for MFC Determination:
-
Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto agar plates.
-
The plates are incubated to allow for fungal growth.
-
The MFC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in viable fungal colonies compared to the initial inoculum.
Caption: Workflow for antifungal susceptibility testing (MIC and MFC).
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 4: GHS Hazard Information
| Hazard Statement | Precautionary Statement | Signal Word | Pictogram(s) | Reference(s) |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | Warning | GHS07 | [2] |
| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. | [2] | ||
| H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. | [2] | ||
| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [2] | |||
| P302 + P352: IF ON SKIN: Wash with plenty of water. | ||||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||||
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | ||||
| P337 + P313: If eye irritation persists: Get medical advice/attention. | [2] | |||
| P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
Conclusion
This compound is a valuable compound for synthetic and medicinal chemistry research. Its straightforward synthesis and significant antifungal activity make it a promising candidate for further investigation in the development of new antifungal therapies. This guide provides essential technical information to support researchers and drug development professionals in their work with this compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its in vivo efficacy and toxicological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 2-Bromo-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-N-phenylacetamide. The following sections detail the experimental protocol for acquiring the spectrum, a thorough interpretation of the spectral data, and a summary of the key proton assignments and coupling interactions.
Introduction
This compound is a synthetic amide that has garnered interest for its potential biological activities.[1] Accurate structural elucidation and purity assessment are paramount in the research and development of such compounds, with 1H NMR spectroscopy serving as a primary analytical technique. This guide offers a detailed examination of the 1H NMR spectrum of this compound, providing researchers with the necessary information for its identification and characterization.
Experimental Protocol
The 1H NMR spectrum of this compound was acquired according to the following experimental parameters:
Sample Preparation: A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).
Instrumentation: A Bruker Avance 400 spectrometer, operating at a proton frequency of 400 MHz, was utilized for the analysis.[1]
Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d6 |
| Temperature | Standard room temperature |
Data Presentation: 1H NMR Spectral Data
The 1H NMR spectrum of this compound in DMSO-d6 exhibits distinct signals corresponding to the different protons in the molecule. The quantitative data extracted from the spectrum is summarized in the table below.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~10.3 | Singlet (broad) | 1H | N-H |
| 2 | ~7.6 | Doublet | 2H | H-2', H-6' |
| 3 | ~7.3 | Triplet | 2H | H-3', H-5' |
| 4 | ~7.1 | Triplet | 1H | H-4' |
| 5 | ~4.1 | Singlet | 2H | CH2 |
Spectral Analysis and Interpretation
The 1H NMR spectrum of this compound shows a set of well-resolved peaks that can be unambiguously assigned to the protons of the molecule.
-
Amide Proton (N-H): A broad singlet is observed at approximately 10.3 ppm. This downfield chemical shift is characteristic of an amide proton, and the broadening is due to quadrupole effects from the adjacent nitrogen atom and potential hydrogen bonding.
-
Aromatic Protons (Phenyl Ring):
-
The two protons on the phenyl ring ortho to the amide group (H-2' and H-6') appear as a doublet at around 7.6 ppm.
-
The two meta protons (H-3' and H-5') resonate as a triplet at approximately 7.3 ppm.
-
The para proton (H-4') is observed as a triplet at about 7.1 ppm.
-
-
Methylene Protons (CH2): The two protons of the methylene group adjacent to the bromine atom and the carbonyl group appear as a sharp singlet at approximately 4.1 ppm. The singlet nature of this peak indicates no adjacent protons to couple with.
Visualization of Molecular Structure and Proton Assignments
The following diagrams illustrate the chemical structure of this compound with its proton assignments and the spin-spin coupling interactions.
Caption: Chemical structure of this compound with proton numbering.
References
Solubility of 2-Bromo-N-phenylacetamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-Bromo-N-phenylacetamide in organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility estimation, detailed experimental protocols for its determination, and a logical workflow for these procedures.
Introduction to this compound
This compound (CAS No: 5326-87-4) is a chemical compound with the molecular formula C₈H₈BrNO.[1][2] It is a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal.[3][4] Its melting point is reported to be in the range of 132-137 °C.[1][2][3][4] Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various research and development activities.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, the solubility of its parent compound, N-phenylacetamide (acetanilide), is well-documented. Acetanilide is slightly soluble in cold water but is soluble in hot water and a variety of organic solvents, including methanol, ethanol, ether, chloroform, acetone, glycerol, and benzene.[5] Similarly, 2-phenylacetamide is known to be soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and chloroform, while having limited solubility in water.[6]
Based on these related compounds and the principle of "like dissolves like," a qualitative estimation of the solubility of this compound can be made. The presence of the polar amide group and the relatively nonpolar bromophenyl group suggests it will be most soluble in polar aprotic and polar protic organic solvents.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amide group. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Soluble | Good dipole-dipole interactions with the solute. |
| Nonpolar Aromatic | Toluene, Benzene | Moderately Soluble | Pi-stacking interactions with the phenyl ring can promote solubility. |
| Halogenated | Dichloromethane, Chloroform | Soluble | Favorable dipole-dipole interactions. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Lacks favorable interactions with the polar amide group. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative data, the following experimental protocol, based on the static equilibrium method, is recommended. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Analytical grade organic solvents
-
Analytical balance (± 0.1 mg)
-
Vials with Teflon-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated thermometer
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to rest in the temperature bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered sample with the same solvent to a concentration within the analytical instrument's linear range.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Analyze the diluted sample solution under the same conditions and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L).
-
Visualizations
The logical workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: A flowchart of the experimental workflow for solubility determination.
References
- 1. echemi.com [echemi.com]
- 2. 2-BROMO-N-PHENYL-ACETAMIDE CAS#: 5326-87-4 [m.chemicalbook.com]
- 3. This compound | 5326-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 5326-87-4 | TCI AMERICA [tcichemicals.com]
- 5. N-Phenylacetamide [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
melting point of 2-Bromo-N-phenylacetamide
An In-depth Technical Guide on 2-Bromo-N-phenylacetamide: Properties, Synthesis, and Biological Context
Introduction
This compound, also known as α-bromoacetanilide, is an organic compound with the chemical formula C₈H₈BrNO. It belongs to the class of acetamides and serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its melting point, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in the field of drug development.
Physicochemical Properties
The melting point of a compound is a critical physical property that provides insights into its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.
Melting Point Data
The experimentally determined varies slightly across different sources. These variations can be attributed to the purity of the sample and the specific experimental conditions used for determination. A summary of reported melting points is presented in the table below.
| Melting Point (°C) | Source |
| 131-135 | Benchchem[1] |
| 133.0 to 137.0 | Tokyo Chemical Industry (TCI)[2] |
| 132 | ChemicalBook (Solvent: ethanol/water)[3][4] |
| 135 | TCI (reference value)[2] |
Experimental Protocols
Accurate determination of the melting point and successful synthesis are fundamental for the use of this compound in research and development.
Synthesis of this compound
A common method for the synthesis of this compound involves the N-acylation of aniline with bromoacetyl bromide.
Materials:
-
Aniline
-
Bromoacetyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled in an ice bath.[1]
-
One equivalent of bromoacetyl bromide in 3 mL of dichloromethane is added dropwise to the cooled aniline solution.[1]
-
Following this, 0.019 mol of triethylamine (TEA) is added.[1]
-
The reaction mixture is allowed to warm to room temperature over a period of 3 hours, during which a precipitate will form.[1]
-
The mixture is then concentrated, and the residue is taken up in ethyl acetate.[1]
-
The ethyl acetate solution is washed three times with water.[1]
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.[1]
-
The crude product is purified by crystallization from ethyl acetate to yield this compound.[1]
Melting Point Determination
The melting point of the synthesized this compound can be determined using a standard capillary method with a melting point apparatus.
Materials:
-
Purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
Procedure:
-
A small amount of the dry, powdered this compound is introduced into a capillary tube to a height of 2-3 mm.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus.[5]
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[6]
-
The heating rate is then reduced to about 2°C per minute to allow for accurate observation.
-
The temperature at which the first liquid appears is recorded as the beginning of the melting range.[6]
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]
-
For accuracy, the determination should be repeated at least twice, and the results should be consistent.
Applications in Drug Development
N-phenylacetamide derivatives are recognized for their diverse pharmacological and biological activities, making them important scaffolds in drug discovery. These activities include antibacterial, anticonvulsant, and anti-cancer properties.
The N-phenylacetamide core structure is found in several approved drugs. For instance, derivatives have been synthesized and evaluated for their antibacterial activities against various strains, showing moderate to high efficacy.[7] Furthermore, N-phenylacetamide conjugates have been studied as carbonic anhydrase inhibitors with antiproliferative activity.[8] While specific signaling pathways for this compound are not extensively detailed in the provided search results, related N-[4-(dimethylamino)phenyl]acetamide derivatives have been shown to induce apoptosis in cancer cells, often through the modulation of key apoptotic proteins.[9]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Proposed Signaling Pathway
Given the interest in phenylacetamide derivatives as anticancer agents, the following diagram illustrates a generalized apoptotic signaling pathway that such compounds might modulate.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound | 5326-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-BROMO-N-PHENYL-ACETAMIDE CAS#: 5326-87-4 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. ursinus.edu [ursinus.edu]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. irejournals.com [irejournals.com]
- 8. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic Analysis of 2-Bromo-N-phenylacetamide: An In-depth Technical Guide
This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for 2-Bromo-N-phenylacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectroscopic signatures of the compound, detailed experimental protocols for data acquisition, and a logical workflow for the analysis.
Infrared (IR) Spectroscopic Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its secondary amide and brominated aromatic functionalities. The data presented here is based on typical values for similar compounds and the analysis of its molecular structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | N-H stretch of the secondary amide |
| ~1670 | Strong, Sharp | C=O stretch of the amide (Amide I band) |
| ~1595 | Medium | C=C stretching in the aromatic ring |
| ~1540 | Medium | N-H bend of the secondary amide (Amide II band) |
| ~1440 | Medium | C=C stretching in the aromatic ring |
| ~750 and ~690 | Strong | C-H out-of-plane bending for a monosubstituted benzene ring |
| ~600-500 | Medium-Weak | C-Br stretch |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation. For this compound (C₈H₈BrNO), the molecular weight is approximately 214.06 g/mol . The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks (M+ and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.
The following table summarizes the expected major peaks in the electron ionization (EI) mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |
| 213/215 | [C₈H₈BrNO]⁺• | Molecular ion peak (M⁺•), showing the characteristic 1:1 isotopic pattern for bromine. |
| 134 | [C₈H₈NO]⁺ | Loss of a bromine radical (•Br). |
| 93 | [C₆H₅NH₂]⁺• | Aniline radical cation, resulting from cleavage of the amide bond. |
| 92 | [C₆H₅N]⁺• | Loss of a hydrogen atom from the aniline fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of the amino group from the aniline fragment. |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Method: Potassium Bromide (KBr) Pellet Method
This method is suitable for acquiring the infrared spectrum of solid samples.[1][2][3][4][5]
-
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle.
-
Weigh approximately 1-2 mg of this compound and transfer it to the mortar.
-
Add about 100-200 mg of spectroscopic grade potassium bromide (KBr) powder.
-
Gently grind the mixture for a few minutes until a fine, homogeneous powder is obtained.[5]
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into a pellet-forming die.
-
Place the die in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by rationing the sample spectrum against the background spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a general procedure for the analysis of a solid organic compound using a mass spectrometer with an electron ionization source.[6][7][8][9][10]
-
Sample Introduction:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Alternatively, for solid probes, a small amount of the solid sample can be placed directly onto the probe.
-
-
Ionization:
-
Mass Analysis:
-
The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection and Data Processing:
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. pelletpressdiesets.com [pelletpressdiesets.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. shimadzu.com [shimadzu.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
understanding the chemical structure of 2-Bromo-N-phenylacetamide
An In-depth Technical Guide to 2-Bromo-N-phenylacetamide
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated data, and visualizations to support advanced research and application. The document highlights the compound's role as a versatile synthetic intermediate in the development of pharmacologically active agents.
Core Chemical Identity and Properties
This compound is a halogenated amide derivative that serves as a crucial building block in organic synthesis. Its structure consists of a phenyl group attached to an acetamide linker which is alpha-halogenated with bromine. This α-bromo substitution makes the methylene group highly reactive and susceptible to nucleophilic substitution, a key feature exploited in the synthesis of more complex molecules.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO | [1][2][3] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| CAS Number | 5326-87-4 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 131-135 °C | |
| Boiling Point (est.) | 353.3 ± 25.0 °C at 760 mmHg | [3] |
| Density (est.) | 1.6 ± 0.1 g/cm³ | [3] |
| InChI Key | DCPLOIFDMMEBQZ-UHFFFAOYSA-N | [1] |
| SMILES String | BrCC(=O)Nc1ccccc1 | [1] |
Spectroscopic Profile
The structural characterization of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data provides clear signals for the methylene, aromatic, and amide protons.
| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |
| ¹H | CDCl₃ | 8.09 (s, 1H, NH), 7.54 (d, 2H, Ar-H), 7.36 (m, 2H, Ar-H), 7.18 (m, 1H, Ar-H), 4.01 (s, 2H, CH₂) | |
| ¹H | DMSO-d₆ | A spectrum has been reported and is available in the cited literature. |
Mass Spectrometry (MS)
Predicted mass-to-charge ratios for various adducts of this compound have been calculated.
| Adduct Ion | Predicted m/z | Reference |
| [M+H]⁺ | 213.98621 | |
| [M+Na]⁺ | 235.96815 | |
| [M-H]⁻ | 211.97165 | |
| [M+NH₄]⁺ | 231.01275 | |
| Monoisotopic Mass | 212.97893 Da | [3] |
Infrared (IR) Spectroscopy
-
N-H Stretching: A moderate to strong band around 3300 cm⁻¹ for the secondary amide.
-
Aromatic C-H Stretching: Bands typically appearing just above 3000 cm⁻¹.
-
Amide I (C=O Stretching): A strong, sharp absorption band in the region of 1680-1640 cm⁻¹.
-
Amide II (N-H Bending): A band in the range of 1550-1510 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
C-Br Stretching: A band in the lower frequency region, typically 680-515 cm⁻¹.
Synthesis of this compound
The most common synthesis route involves the acylation of aniline with bromoacetyl bromide in the presence of a base to neutralize the HBr byproduct.
Experimental Protocol
This protocol is adapted from a reported synthesis.
Materials:
-
Aniline (0.016 mol)
-
Bromoacetyl bromide (1.0 equivalent)
-
Triethylamine (TEA) (0.019 mol)
-
Dichloromethane (DCM), 43 mL
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve aniline (0.016 mol) in 40 mL of dichloromethane in a flask and cool the solution on an ice bath.
-
Add bromoacetyl bromide (1.0 equivalent) dissolved in 3 mL of dichloromethane dropwise to the cooled aniline solution.
-
Following the addition of bromoacetyl bromide, add triethylamine (0.019 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature while stirring for 3 hours. A dark color and the formation of a precipitate will be observed.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash the organic phase three times with water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by crystallization from ethyl acetate to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
The utility of this compound in drug discovery stems from the reactivity of the bromoacetamide functional group and the overall structural motif of N-phenylacetamide, which is present in numerous bioactive compounds.
Role as a Synthetic Intermediate
This compound is a versatile intermediate for introducing the N-phenylacetamide moiety into larger molecules. The alpha-bromo group is an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, thiols) to form new carbon-heteroatom bonds. This reaction is fundamental to building libraries of derivatives for structure-activity relationship (SAR) studies. For instance, it is a precursor in the synthesis of compounds with demonstrated antibacterial and antifungal activities.
Caption: Role as a building block for bioactive compounds.
Covalent Modification of Proteins
The bromoacetamide group is a reactive electrophile that can form a stable covalent thioether bond with the sulfhydryl group of cysteine residues in proteins. This property makes fluorinated analogs of this compound valuable as covalent probes in ¹⁹F NMR studies for fragment-based screening and for investigating protein structure and ligand binding. This mechanism is a key strategy in the design of covalent inhibitors, a class of drugs that can offer increased potency and duration of action.
References
In-Depth Technical Guide to the Safety and Handling of 2-Bromo-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-N-phenylacetamide (CAS No. 5326-87-4). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.
Section 1: Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Classification: [1]
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][4]
Signal Word: Danger[1]
Hazard Statements: [1]
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Section 2: Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 5326-87-4 | [1] |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Appearance | White to light yellow to light orange powder to crystal | |
| Melting Point | 133.0 to 137.0 °C | |
| Purity | >95.0% (GC) |
Table 2: Toxicological Data
| Endpoint | Value | Classification | Reference |
| Acute Oral Toxicity | Toxic if swallowed | GHS Category 3 | [1][2][3] |
Table 3: Exposure Limits
| Organization | Limit |
| OSHA (PEL) | No data available |
| ACGIH (TLV) | No data available |
| NIOSH (REL) | No data available |
Note: No established occupational exposure limits (OELs) were found for this compound. It is crucial to minimize exposure through engineering controls and personal protective equipment.
Section 3: Experimental Protocols for Safe Handling
Adherence to the following protocols is mandatory when working with this compound.
3.1 Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
3.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a flame-retardant laboratory coat.
-
Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before and during use.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is required.
3.3 Handling and Storage
-
Handling:
-
Avoid the generation of dust.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands and any exposed skin thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Section 4: Emergency Procedures
4.1 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the safety data sheet or label to the medical personnel.
4.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a water spray, carbon dioxide, dry chemical powder, or appropriate foam.
-
Hazardous Combustion Products: During a fire, toxic and irritating gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
4.3 Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the skin and eyes. Wear the personal protective equipment outlined in Section 3.2.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the collected material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
Section 5: Visualization of Emergency Workflow
The following diagram illustrates the logical workflow for responding to a spill of this compound.
Caption: Workflow for this compound Spill Response.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-N-methyl-N-phenylacetamide | C9H10BrNO | CID 34495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aksci.com [aksci.com]
- 5. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Bromo-N-phenylacetamide as a Versatile Alkylating Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Bromo-N-phenylacetamide, also known as α-bromoacetanilide, is a valuable bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its structure features an electrophilic carbon adjacent to a bromine atom, making it an effective alkylating agent for various nucleophiles. The presence of the N-phenylacetamide moiety allows for the introduction of this pharmacologically relevant scaffold into target molecules. This document provides an overview of its applications, detailed experimental protocols for N-alkylation and S-alkylation reactions, and quantitative data from representative synthetic procedures.
Principle of the Method
This compound functions as a potent electrophile in nucleophilic substitution reactions. The carbon atom bonded to the bromine is highly activated by the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom itself. This facilitates the displacement of the bromide ion (a good leaving group) by a wide range of nucleophiles, such as amines, thiols, and carbanions, typically through an SN2 mechanism. This reactivity makes it an ideal building block for creating new carbon-nitrogen and carbon-sulfur bonds, which are fundamental in the synthesis of diverse bioactive compounds and heterocyclic systems.[1][2][3]
Caption: General SN2 reaction mechanism for the alkylation of nucleophiles.
Applications in Synthesis
The primary application of this compound is as a precursor in the synthesis of molecules with potential therapeutic value.
-
N-Alkylation for Bioactive Amine Derivatives: It is frequently used to alkylate primary and secondary amines. This reaction has been employed to synthesize series of 2-amino-N-phenylacetamide derivatives that exhibit significant antibacterial activity against various strains, including Acinetobacter baumannii and Staphylococcus aureus.[1] This approach is crucial in developing new classes of antibiotics to combat multidrug resistance.
-
S-Alkylation for Thioether and Heterocycle Synthesis: The reaction with thiols provides a straightforward route to thioethers. This strategy is a cornerstone for building complex heterocyclic systems. For example, this compound reacts with 2-mercaptobenzimidazole to form intermediates in the synthesis of potential antidepressant agents.[2] It is also used to react with thiones to create S-alkylated intermediates that can be cyclized to form thieno[2,3-b]pyridine derivatives, which are explored for their pharmacological properties.[3]
-
Precursor for Anticancer Agents: The N-phenylacetamide scaffold introduced by this reagent is present in various compounds investigated for anticancer activity. For instance, it has been used to synthesize N-phenylacetamide-2-oxoindole conjugates that act as carbonic anhydrase inhibitors with antiproliferative effects.[4]
Caption: Synthetic pathways and applications of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives (General N-Alkylation)
This protocol is adapted from the synthesis of novel antibacterial agents.[1]
Materials:
-
2-Bromo-N-(p-chlorophenyl) acetamide
-
Appropriate primary or secondary amine (e.g., Butylamine, Octylamine)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-N-(p-chlorophenyl) acetamide in dichloromethane.
-
Add 1.0-1.2 equivalents of the desired amine to the solution.
-
Add an equal volume of saturated aqueous K₂CO₃ solution to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.
Protocol 2: Synthesis of 2-(1H-benzimidazol-2-ylthio)-N-phenylacetamide (General S-Alkylation)
This protocol is based on the synthesis of precursors for potential antidepressant agents.[2]
Materials:
-
This compound
-
2-Mercaptobenzimidazole
-
Ethanol
-
Triethylamine (Et₃N)
-
Standard reflux apparatus
-
Filtration setup
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (0.1 mol), 2-mercaptobenzimidazole (0.1 mol), and ethanol (30 mL).
-
Add triethylamine (0.12 mol) to the mixture to act as a base.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by pouring it into cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the product with water and then recrystallize from a suitable solvent (e.g., acetone/water) to yield the pure S-alkylated product.
Data Presentation: Summary of Reactions
The following tables summarize quantitative data from published procedures, highlighting the versatility of this compound and its analogs as alkylating agents.
Table 1: N-Alkylation of 2-Bromo-N-(p-Chlorophenyl) Acetamide with Various Amines[1]
| Amine Substrate | Product | Solvent System | Yield |
| Butylamine | 2-(butylamino)-N-(4-chlorophenyl)acetamide | CH₂Cl₂ / Sat. K₂CO₃(aq) | 60% |
| Octylamine | 2-(octylamino)-N-(4-chlorophenyl)acetamide | CH₂Cl₂ / Sat. K₂CO₃(aq) | 61% |
Table 2: S-Alkylation using 2-Halo-N-arylacetamides[2][3]
| Alkylating Agent | Thiol Substrate | Base / Solvent | Product | Yield |
| 2-Chloro-N-(p-tolyl)acetamide | 6-phenyl-4-methyl-2-thioxo-dihydropyridine-3-carbonitrile | Piperidine / Ethanol | 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | 89% |
| 2-Chloro-N-phenylacetamide | 2-Mercaptobenzimidazole | Triethylamine / Ethanol | 2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide | 62-74% |
Safety Information
This compound is a hazardous substance.[5] It is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- 1. irejournals.com [irejournals.com]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: 2-Bromo-N-phenylacetamide in the Synthesis of Potential Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromo-N-phenylacetamide as a versatile starting material and a potent antifungal agent in its own right. The following sections detail its direct antifungal and antibiofilm activities, potential mechanisms of action, and protocols for its evaluation.
Antifungal and Antibiofilm Activity of this compound
This compound has demonstrated significant fungicidal activity against a range of clinically relevant Candida species, including strains resistant to fluconazole.[1][2] Its efficacy extends to the disruption of mature fungal biofilms, a critical factor in persistent infections.
Quantitative Antifungal Activity Data
The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key indicators of antifungal potency. The data below summarizes the activity of this compound against various fungal strains.
| Fungal Species | Strain Type | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida spp. | Fluconazole-Resistant (87.5% of strains) | 32 | - | [1][2] |
| Candida spp. | Fluconazole-Resistant (81.25% of strains) | - | 64 | [1][2] |
| Candida glabrata | Oral Cavity Isolates | 16 | 32-64 | [3] |
Note: The related compound, 2-chloro-N-phenylacetamide, has also shown activity against Candida albicans and Candida parapsilosis with MIC values ranging from 128 to 256 µg/mL and MFC values from 512 to 1024 µg/mL. It was also active against Aspergillus flavus with MICs between 16 and 256 µg/mL.
Antibiofilm Efficacy
This compound has been shown to be as effective as Amphotericin B in combating mature Candida albicans biofilms.[1][2] The chloro-analog also demonstrated significant antibiofilm activity, inhibiting biofilm formation by up to 92% and disrupting pre-formed biofilms by up to 87%.
Experimental Workflow for Antifungal Agent Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of potential antifungal agents derived from this compound.
Caption: A generalized workflow for the synthesis and biological evaluation of antifungal agents.
Potential Mechanism of Action
While the precise mechanism of action for this compound remains to be fully elucidated, studies on the structurally similar 2-chloro-N-phenylacetamide suggest potential targets in the fungal cell.[1][2] These include binding to ergosterol in the fungal plasma membrane and the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[4][5][6][7]
References
- 1. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Amino-N-Phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-phenylacetamide and its derivatives represent a versatile class of organic compounds that are of significant interest in medicinal chemistry.[1] The core structure, which features a primary aromatic amine and an amide linkage, serves as a crucial scaffold for the synthesis of various biologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidepressant properties.[1][3][4] The presence of multiple reactive sites in the N-(2-aminophenyl)-2-phenylacetamide structure, for instance, allows for further chemical modifications, such as cyclization reactions to form benzodiazepines and other heterocyclic systems.[1][5] This document provides detailed synthetic methodologies, experimental protocols, and characterization data for the preparation of 2-amino-N-phenylacetamide derivatives.
Synthetic Methodologies
The synthesis of 2-amino-N-phenylacetamide derivatives can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final compound. Two common and effective approaches are highlighted below.
General Synthetic Workflow
The overall process for the synthesis and evaluation of 2-amino-N-phenylacetamide derivatives typically follows a structured workflow, from the initial synthesis and purification to structural characterization and subsequent biological screening.
Caption: General workflow for the synthesis and evaluation of 2-amino-N-phenylacetamide derivatives.
Experimental Protocols
Method 1: Acylation of o-Phenylenediamine with Phenylacetyl Chloride
This method involves the direct acylation of o-phenylenediamine with phenylacetyl chloride. Careful control of stoichiometry is essential to favor mono-acylation.[1]
Materials:
-
o-Phenylenediamine
-
Phenylacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[6] If using a base like triethylamine, add it to the solution (1.5 equivalents).[6]
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in DCM dropwise to the cooled o-phenylenediamine solution with stirring.[1][6] The slow addition is crucial to minimize di-acylation.[1] If a base like pyridine is used, it can be added dropwise at this stage (1.1 equivalents) to neutralize the HCl generated.[1]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[6] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1][6]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2-aminophenyl)-2-phenylacetamide.[1][6]
Method 2: Amide Coupling of o-Phenylenediamine and Phenylacetic Acid
This approach utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.[1]
Materials:
-
o-Phenylenediamine
-
Phenylacetic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve phenylacetic acid (1.0 equivalent), o-phenylenediamine (1.0 equivalent), and a catalytic amount of DMAP in DCM in a round-bottom flask.[1]
-
Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.[1]
-
Reaction: Stir the reaction mixture at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Filtration: Filter the reaction mixture to remove the DCU.[1]
-
Work-up: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]
Method 3: Two-Step Synthesis via 2-Chloro-N-phenylacetamide Intermediate
This method is particularly useful for synthesizing derivatives with various substituents on the amino group. It involves the initial preparation of a 2-chloro-N-phenylacetamide derivative, followed by a nucleophilic substitution with a desired amine.[3][5]
Step 1: Synthesis of 2-Chloro-N-phenylacetamide Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted aniline (1.0 equivalent) and a base like triethylamine (1.4 equivalents) in a solvent such as toluene.[5]
-
Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.0 equivalent) in the same solvent dropwise to the aniline solution.[5]
-
Reaction: Heat the reaction mixture under reflux for 1 hour, monitoring the progress by TLC.[5]
-
Work-up and Purification: After cooling, the mixture can be extracted and purified. The resulting solid is often recrystallized to afford the 2-chloro-N-phenylacetamide derivative.[5]
Step 2: Synthesis of 2-Amino-N-phenylacetamide Derivatives
-
Reaction Setup: Combine the 2-chloro-N-phenylacetamide derivative (1.0 equivalent) with the desired amine (e.g., butylamine, piperidine) in a suitable solvent like dichloromethane in the presence of a base such as saturated potassium carbonate solution.[3]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[3][5]
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and the crude product is purified, typically by column chromatography, to yield the final 2-amino-N-phenylacetamide derivative.[3]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Phenylacetamide Derivatives
| Entry | Reactants | Method | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | 4-Chloroaniline, Bromoacetyl bromide | Amidation | Dichloromethane | Not specified | Not specified | [3] |
| 2 | 2-Bromo-N-(p-chlorophenyl) acetamide, Butylamine | Nucleophilic Substitution | Dichloromethane | Room Temp. | Not specified | [3] |
| 3 | Substituted anilines, Chloroacetyl chloride | Acylation | Toluene | 1 hour (reflux) | 90-95% | [5] |
| 4 | 2-Chloroacetanilide, Methylamine | Nucleophilic Substitution | 33% w/w Methylamine soln. | 1 hour (RT) | 56-98% | [5] |
| 5 | N-acylisatin, Aniline derivatives | Microwave-assisted condensation | Solid-state | Not specified | High | [7] |
Table 2: Characterization Data for Selected Phenylacetamide Derivatives
| Compound | Molecular Formula | M.P. (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) | Reference |
| 2-(butylamino)-N-(4-chlorophenyl) acetamide (5a) | C₁₂H₁₇ClN₂O | Not specified | Not specified | Not specified | 240 (M⁺) | [3] |
| 2-(4-(3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(p-tolyl)acetamide (9'b) | C₃₅H₂₇N₃O₃S | 226-228 | 2.26 (s, 3H), 4.81 (s, 2H), 6.86 (s, 2H), 7.12-8.25 (m, 19H), 10.19 (s, 1H) | Not specified | 569 (M⁺) | [8] |
| 2-(4-(3-Amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(4-chlorophenyl)acetamide (9'c) | C₂₉H₂₂ClN₃O₃S | 240-242 | 2.89 (s, 3H), 4.85 (s, 2H), 7.13-7.81 (m, 11H), 7.85 (s, 1H), 7.92 (s, 2H), 8.16-8.17 (m, 2H) | Not specified | 527 (M⁺) | [8] |
Biological Activities and Potential Signaling Pathways
Derivatives of 2-amino-N-phenylacetamide have been investigated for a variety of pharmacological applications. Their biological effects are diverse and depend on the specific substitutions on the core scaffold.
Anticancer Activity
Many phenylacetamide derivatives have demonstrated significant potential as anticancer agents.[2] They have been shown to induce apoptosis in various cancer cell lines.[2] For instance, certain derivatives have shown cytotoxic effects against prostate (PC3) and breast (MCF-7) carcinoma cell lines.[6] A proposed mechanism for this activity is the induction of apoptosis.
Caption: A potential mechanism for apoptosis induction by phenylacetamide derivatives.
Antimicrobial Activity
The N-phenylacetamide backbone has been functionalized to produce compounds with significant antibacterial and antifungal properties.[3][6] The antibacterial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[2]
Table 3: Antimicrobial Activity of a Representative Derivative
| Microorganism | MIC (µg/mL) of 2-amino-N-(p-Chlorophenyl) acetamide | Reference |
| Acinetobacter baumannii | Moderate to high activity | [3] |
| Pseudomonas aeruginosa | Moderate to high activity | [3] |
| Staphylococcus aureus | Moderate to high activity | [3] |
Protocol for MIC Determination:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Mueller-Hinton broth.[2]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[2]
-
Incubation: Add the inoculum to the wells of a 96-well microtiter plate containing the compound dilutions. Incubate the plate at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Other Biological Activities
-
Antidepressant Activity: Phenylacetamide derivatives have been explored as antidepressant agents, with some compounds showing potential as monoamine oxidase (MAO) inhibitors.[9][10]
-
Anticoagulant Activity: Certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, suggesting their potential as novel anticoagulants.[11]
Conclusion
The 2-amino-N-phenylacetamide scaffold is a valuable starting point for the development of new therapeutic agents. The synthetic protocols outlined in this document provide a robust foundation for the preparation of a diverse library of derivatives. The wide range of biological activities exhibited by these compounds, including anticancer and antimicrobial effects, underscores the importance of continued research in this area. Further investigation into their mechanisms of action will be crucial for the development of potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. irejournals.com [irejournals.com]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
The Role of 2-Bromo-N-phenylacetamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-phenylacetamide is a versatile synthetic intermediate that serves as a crucial building block in the development of novel therapeutic agents. Its reactive bromoacetyl group readily participates in nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities and the construction of a wide array of molecular architectures. This adaptability has positioned this compound and its derivatives as privileged scaffolds in medicinal chemistry, with demonstrated applications in the discovery of anticancer, antibacterial, and enzyme-inhibiting compounds. These application notes provide an overview of the key applications, detailed experimental protocols, and relevant biological data for derivatives of this compound.
I. Synthesis of this compound and its Derivatives
This compound is typically synthesized via the acylation of aniline with bromoacetyl bromide.[1] It can then be used as a precursor to synthesize a variety of derivatives, such as 2-amino-N-phenylacetamides, by reacting it with various amines.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
-
Dissolve aniline (0.016 mol) in 40 mL of dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add bromoacetyl bromide (1.0 equivalent) in 3 mL of dichloromethane dropwise to the cooled solution.
-
Add triethylamine (0.019 mol) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature over 3 hours. A precipitate will form.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic phase three times with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the resulting residue by crystallization from ethyl acetate to yield this compound.
Protocol 2: Synthesis of 2-Amino-N-(p-chlorophenyl)acetamide Derivatives [2]
-
Prepare the starting material, 2-bromo-N-(p-chlorophenyl)acetamide, by reacting 4-chloroaniline with bromoacetyl bromide.
-
Condense 2-bromo-N-(p-chlorophenyl)acetamide with a variety of amines at room temperature.
-
The reaction is carried out in the presence of dichloromethane and a saturated potassium carbonate solution.
-
Confirm the structures of the resulting 2-amino-N-(p-chlorophenyl)acetamide derivatives using 1H NMR, 13C NMR, and mass spectral analysis.
II. Applications in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents. Phenylacetamide derivatives have been demonstrated to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.[3][4][5][6]
Data Presentation
Table 1: Cytotoxic Activity of Phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | [3][7] |
| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 | [3][7] |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | [3][7] |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | [3][7] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 | [4][8] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 | [4][8] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast Carcinoma) | 100 | [4][8] |
| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40 | [4][8] |
| Imatinib (Reference) | MCF-7 (Breast Carcinoma) | 98 | [4][8] |
Experimental Protocols
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) [9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468, PC-12) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways
Phenylacetamide derivatives can induce apoptosis through both intrinsic and extrinsic pathways by upregulating the expression of pro-apoptotic proteins like Bax and FasL, and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3.[3]
III. Applications in Antibacterial Drug Discovery
Derivatives of this compound have also been investigated for their antibacterial properties.[2]
Data Presentation
Table 2: Antibacterial Activity of 2-Amino-N-(p-chlorophenyl)acetamide Derivatives [2]
| Compound | Acinetobacter baumannii (ATCC 19606) | Pseudomonas aeruginosa (ATCC 27853) | Pseudomonas aeruginosa (ATCC 29260) | Staphylococcus aureus (ATCC 6538p) |
| Disk Inhibition Zone (mm) | Disk Inhibition Zone (mm) | Disk Inhibition Zone (mm) | Disk Inhibition Zone (mm) | |
| 5a | 12.5 | 13.5 | 12.5 | 15.5 |
| 5b | 13.5 | 14.5 | 13.5 | 17.5 |
| 5c | 14.5 | 15.5 | 14.5 | 19.5 |
| 5d | 16.5 | 17.5 | 16.5 | 23.5 |
| Tetracycline | 25.5 | 28.5 | 27.5 | 30.5 |
Experimental Protocols
Protocol 4: Antibacterial Activity Screening (Disk Diffusion Method) [2]
-
Preparation of Test Solutions: Dissolve the test compounds in ethyl acetate to a concentration of 0.1 g/mL.
-
Impregnation of Disks: Impregnate sterile paper disks (6 mm in diameter) with 30 µL of each test solution.
-
Inoculation of Agar Plates: Prepare cation-adjusted Mueller Hinton agar plates and inoculate them with the test bacterial strains.
-
Placement of Disks: Place the impregnated disks on the surface of the inoculated agar plates.
-
Controls: Use disks impregnated with ethyl acetate as a negative control and tetracycline disks as a positive control.
-
Incubation: Incubate the plates at 37°C for 12-16 hours.
-
Measurement: Measure the diameter of the inhibition zones in millimeters.
IV. Applications as Enzyme Inhibitors
Derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes, including carbonic anhydrases (CAs).[9][10]
Data Presentation
Table 3: Carbonic Anhydrase Inhibitory Activity of Isatin N-phenylacetamide Sulfonamides [10]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 2h | 45.10 | 5.87 | - | 7.91 |
| Acetazolamide (AAZ) | - | - | - | 5.70 |
Experimental Protocols
Protocol 5: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3).
-
CA Enzyme Stock Solution: Dissolve human or bovine erythrocyte CA in cold Assay Buffer (e.g., 1 mg/mL).
-
CA Working Solution: Dilute the CA stock solution to the desired concentration with cold Assay Buffer.
-
Substrate Stock Solution: Dissolve p-nitrophenyl acetate (p-NPA) in DMSO or acetonitrile (e.g., 3 mM).
-
Inhibitor Stock Solutions: Dissolve test compounds and a positive control (e.g., Acetazolamide) in DMSO (e.g., 10 mM).
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the test compound dilutions or DMSO (for control) to the wells.
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the reaction rate (V) from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Signaling Pathways
Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is upregulated under hypoxic conditions. It plays a crucial role in maintaining the pH of the tumor microenvironment, which is essential for tumor cell survival and proliferation. Inhibitors of CA IX can disrupt this pH regulation, leading to cancer cell death.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic Anhydrase Activity Assay [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Applications of 2-Bromo-N-phenylacetamide in Drug Discovery: A Comprehensive Guide for Researchers
Introduction: 2-Bromo-N-phenylacetamide is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its utility in drug discovery stems from the presence of a reactive bromoacetyl group and a modifiable phenylacetamide scaffold. The electrophilic methylene group adjacent to the bromine atom readily reacts with nucleophiles, such as amines and thiols, allowing for the facile introduction of diverse functionalities. This reactivity has been harnessed to develop covalent inhibitors that form stable bonds with their target proteins. Furthermore, the phenylacetamide core can be substituted to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making it an attractive starting point for the design of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in various areas of drug discovery, including the development of antibacterial, anticancer, and enzyme-inhibiting agents.
Application 1: Synthesis of Antibacterial Agents
Derivatives of this compound have demonstrated significant potential as antibacterial agents. By reacting this compound with various amines, a library of N-phenylacetamide derivatives can be generated. These compounds have shown promising activity against a range of bacterial strains, including those known for multidrug resistance.
Quantitative Data: Antibacterial Activity of N-phenylacetamide Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
| 2-(octylamino)-N-(4-chlorophenyl) acetamide | Acinetobacter baumannii ATCC19606 | 32.0 | [1] |
| Pseudomonas aeruginosa ATCC27853 | 23.5 | [1] | |
| Pseudomonas aeruginosa ATCC29260 | 24.5 | [1] | |
| 2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamide | Staphylococcus aureus ATCC6538p | 23.5 | [1] |
| Compound | Bacterial Strain | EC50 (µM) | Reference |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 | [2] |
Experimental Protocol: Synthesis of 2-(octylamino)-N-(4-chlorophenyl) acetamide
Materials:
-
2-bromo-N-(4-chlorophenyl) acetamide
-
Octylamine
-
Dichloromethane (CH2Cl2)
-
Saturated potassium carbonate (K2CO3) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-bromo-N-(4-chlorophenyl) acetamide (1 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Add octylamine (1.2 mmol) to the solution.
-
Add saturated potassium carbonate solution (20 mL) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure 2-(octylamino)-N-(4-chlorophenyl) acetamide.[1]
-
Confirm the structure of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[1]
Experimental Workflow
Caption: Workflow for the synthesis of 2-(octylamino)-N-(4-chlorophenyl) acetamide.
Application 2: Development of Carbonic Anhydrase Inhibitors for Anticancer Therapy
N-phenylacetamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX.[3][4][5] This enzyme plays a crucial role in the regulation of pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.[6] Inhibition of hCA IX can disrupt this pH balance, leading to cancer cell death.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Indole-2,3-dione derivative 2h | 45.10 | 5.87 | - | 7.91 | [3][5] |
| Acetazolamide (Standard) | - | - | - | 5.70 | [3][5] |
Note: Lower Ki values indicate higher inhibitory potency.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be detected spectrophotometrically at 400 nm.[6]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations in Tris-HCl buffer containing a small percentage of DMSO.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound solutions to the respective wells and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to determine the initial reaction rate.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment
Caption: Role of CA IX in regulating tumor microenvironment pH.
Application 3: Covalent Inhibitors Targeting Cysteine Residues
The bromoacetamide moiety in this compound is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues in proteins, most notably cysteine.[3] This property makes it a valuable scaffold for the design of targeted covalent inhibitors, which can offer advantages such as increased potency and prolonged duration of action.
Mechanism of Covalent Inhibition
The mechanism of covalent inhibition by a bromoacetamide derivative involves a two-step process. First, the inhibitor reversibly binds to the target protein, forming a non-covalent complex. This initial binding event is driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions. In the second step, the nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom of the bromoacetamide moiety, displacing the bromide ion and forming a stable thioether bond.[7]
Diagram: Mechanism of Covalent Inhibition
Caption: Two-step mechanism of irreversible covalent inhibition.
Application 4: Synthesis of Potential Antidepressant Agents
The chloro-analogue of this compound, 2-chloro-N-phenylacetamide, has been utilized as a starting material for the synthesis of compounds with potential antidepressant activity. These derivatives have shown promising results in preclinical models of depression.[8]
Quantitative Data: Antidepressant Activity of Phenylacetamide Derivatives
| Compound | Dose (mg/kg) | % Decrease in Immobility (Tail Suspension Test) | Reference |
| VS25 | 30 | 82.23 | [8] |
Experimental Protocol: Tail Suspension Test
Principle: The tail suspension test is a behavioral assay used to screen for potential antidepressant drugs in rodents. The test is based on the principle that an animal subjected to a short-term, inescapable stress of being suspended by its tail will develop an immobile posture. Antidepressant treatment reduces the duration of immobility.[8]
Materials:
-
Test animals (e.g., mice)
-
Test compounds and vehicle
-
Tail suspension apparatus
-
Timer
Procedure:
-
Administer the test compound or vehicle to the animals at a specified time before the test.
-
Individually suspend each mouse by its tail from a horizontal bar using adhesive tape.
-
Record the total duration of immobility during a 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Calculate the percentage decrease in immobility for the treated groups compared to the vehicle control group.[8]
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This document provides a comprehensive overview of the applications of this compound in drug discovery. The provided protocols and data serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents.
References
- 1. irejournals.com [irejournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular modelling and QSAR study of new N- phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of N-aryl-2-bromoacetamides
Application Note:
N-aryl-2-bromoacetamides are important synthetic intermediates in medicinal chemistry and drug development. Their utility stems from the presence of a reactive C-Br bond, which allows for facile nucleophilic substitution, making them valuable precursors for the synthesis of a wide range of biologically active molecules, including various heterocyclic compounds. The general method for their synthesis involves the acylation of primary or secondary aromatic amines with bromoacetyl bromide or a related activated bromoacetic acid derivative. This protocol provides a detailed procedure for the synthesis, purification, and characterization of N-aryl-2-bromoacetamides.
I. General Reaction Scheme
The synthesis of N-aryl-2-bromoacetamides is typically achieved by the reaction of a substituted aniline with bromoacetyl bromide in the presence of a base. The base is used to neutralize the hydrobromic acid generated during the reaction.
Reaction:
Aniline derivative + Bromoacetyl bromide --(Base, Solvent)--> N-aryl-2-bromoacetamide
II. Experimental Protocols
A general procedure for the synthesis of N-aryl-2-bromoacetamides is outlined below, followed by a specific example for the synthesis of N-(4-acetylphenyl)-2-bromoacetamide.
General Protocol for the Synthesis of N-Aryl-2-bromoacetamides[1]
-
Reaction Setup: Dissolve the desired aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Base Addition: Add a base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution.
-
Acylation: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Specific Protocol: Synthesis of N-(4-acetylphenyl)-2-bromoacetamide[2]
-
Reaction Setup: To a stirred mixture of p-aminoacetophenone (6.30 mmol) in dichloromethane (20 ml) and potassium carbonate (1.30 mmol) in 100 ml of water, cool the mixture in an ice bath.
-
Acylation: Add bromoacetyl bromide (1.86 g, 9.20 mmol) in 30 ml of dichloromethane dropwise with stirring over 30 minutes.
-
Reaction: Continue stirring for 2 hours at 0 °C, then at room temperature overnight.
-
Extraction: Extract the reaction mixture with dichloromethane (2 x 50 ml).
-
Washing: Wash the combined organic layer with distilled water (2 x 50 ml).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent on a rotary evaporator.
-
Purification: Recrystallize the residue from 95% ethanol to yield the pure product.
III. Data Presentation
The following table summarizes representative yields for the synthesis of various N-aryl-2-bromoacetamides.
| Aniline Derivative | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Aniline | Triethylamine | DCM | 3 | 85 | - |
| 4-Methylaniline | Triethylamine | DCM | 2.5 | 90 | - |
| 4-Methoxyaniline | Pyridine | THF | 4 | 82 | - |
| 4-Chloroaniline | Triethylamine | DCM | 2-4 | - | - |
| 4-Aminoacetophenone | Potassium Carbonate | Dichloromethane/Water | Overnight | 95 | 155-156 |
Data for the first four entries are from a general protocol[1][2], and the specific data for 4-Aminoacetophenone is from a detailed synthesis[3].
IV. Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for the Synthesis of N-aryl-2-bromoacetamides
Caption: General workflow for the synthesis of N-aryl-2-bromoacetamides.
References
2-Bromo-N-phenylacetamide: A Versatile Scaffold for Bioactive Molecule Synthesis
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
2-Bromo-N-phenylacetamide is a readily accessible synthetic building block that has garnered significant interest in medicinal chemistry. Its structure, featuring a reactive bromoacetyl group and a phenylacetamide moiety, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents with potential antibacterial, antifungal, and anticancer activities.
Application Notes
This compound serves as a key intermediate for the synthesis of various heterocyclic and substituted acetamide derivatives. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of diverse functional groups, leading to compounds with a broad spectrum of biological activities.
Antimicrobial Applications:
Derivatives of this compound have shown promising activity against both bacterial and fungal pathogens. The introduction of different amine moieties at the 2-position can lead to compounds with significant antibacterial effects. For instance, reaction with various primary and secondary amines yields 2-amino-N-phenylacetamide derivatives that exhibit moderate to high activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[1] Furthermore, this compound itself has demonstrated fungicidal and antibiofilm properties against fluconazole-resistant Candida species.[2][3]
Anticancer Applications:
The N-phenylacetamide scaffold is present in a number of compounds with demonstrated anticancer properties.[4][5] Derivatives synthesized from this compound have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One important target is the carbonic anhydrase (CA) family of enzymes, particularly CA IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2][6][7] Sulfonamide-containing derivatives of this compound can act as potent inhibitors of carbonic anhydrase.[8][9][10][11][12] Additionally, some phenylacetamide derivatives have been found to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[4][13]
Quantitative Data
The following tables summarize the biological activity of various bioactive molecules synthesized using this compound as a starting material.
Table 1: Antibacterial Activity of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives [1]
| Compound | Amine Moiety | Test Organism | Inhibition Zone (mm) |
| 5a | Butylamine | Acinetobacter baumannii | 12.5 |
| Pseudomonas aeruginosa (ATCC 27853) | 13.0 | ||
| Pseudomonas aeruginosa (ATCC 29260) | 11.5 | ||
| Staphylococcus aureus | 15.0 | ||
| 5b | Octylamine | Acinetobacter baumannii | 14.0 |
| Pseudomonas aeruginosa (ATCC 27853) | 15.5 | ||
| Pseudomonas aeruginosa (ATCC 29260) | 13.5 | ||
| Staphylococcus aureus | 18.0 | ||
| 5c | Piperidine | Acinetobacter baumannii | 16.5 |
| Pseudomonas aeruginosa (ATCC 27853) | 17.0 | ||
| Pseudomonas aeruginosa (ATCC 29260) | 15.0 | ||
| Staphylococcus aureus | 20.5 | ||
| 5d | 3-Fluoroaniline | Acinetobacter baumannii | 18.0 |
| Pseudomonas aeruginosa (ATCC 27853) | 19.5 | ||
| Pseudomonas aeruginosa (ATCC 29260) | 17.5 | ||
| Staphylococcus aureus | 23.5 | ||
| Tetracycline | - | Acinetobacter baumannii | 25.0 |
| (Reference) | Pseudomonas aeruginosa (ATCC 27853) | 28.0 | |
| Pseudomonas aeruginosa (ATCC 29260) | 26.5 | ||
| Staphylococcus aureus | 30.0 |
Table 2: Anticancer Activity of Phenylacetamide Derivatives [4][5][13]
| Compound | Cell Line | IC50 (µM) |
| Derivative 3c | MCF-7 | 0.7 ± 0.08 |
| Derivative 3d | MCF-7 | 0.7 ± 0.4 |
| MDA-MB-468 | 0.6 ± 0.08 | |
| PC-12 | 0.6 ± 0.08 | |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 | 52 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 | 80 |
| MCF-7 | 100 | |
| Imatinib (Reference) | PC3 | 40 |
| MCF-7 | 98 |
Experimental Protocols
Protocol 1: Synthesis of this compound [14]
Materials:
-
Aniline
-
Bromoacetyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Cool a solution of aniline (1.0 equivalent) in dichloromethane on an ice bath.
-
Add bromoacetyl bromide (1.0 equivalent) in dichloromethane dropwise to the cooled solution.
-
Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash three times with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by crystallization from ethyl acetate.
Protocol 2: Synthesis of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives [1]
Materials:
-
2-Bromo-N-(p-chlorophenyl)acetamide
-
Appropriate amine (e.g., butylamine, octylamine, piperidine, 3-fluoroaniline)
-
Dichloromethane (CH2Cl2)
-
Saturated potassium carbonate solution
Procedure:
-
Dissolve 2-Bromo-N-(p-chlorophenyl)acetamide in dichloromethane.
-
Add the desired amine (1.0 equivalent) to the solution.
-
Add saturated potassium carbonate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Evaluation of Antibacterial Activity (Disc Diffusion Method) [1][15]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller Hinton agar
-
Sterile paper discs (6 mm diameter)
-
Ethyl acetate (or other suitable solvent)
-
Tetracycline (or other appropriate antibiotic as a positive control)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in ethyl acetate (e.g., 0.1 g/mL).
-
Prepare a standardized inoculum of each bacterial strain.
-
Evenly spread the bacterial inoculum onto the surface of the Mueller Hinton agar plates.
-
Impregnate sterile paper discs with a defined volume (e.g., 30 µL) of each test solution.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic as a positive control.
-
Incubate the plates at 37°C for 12-16 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Protocol 4: Evaluation of Anticancer Activity (MTT Assay) [4][13]
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of bioactive molecules derived from this compound.
Caption: Signaling pathway of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition by sulfonamide derivatives.
Caption: Intrinsic apoptosis signaling pathway modulated by phenylacetamide derivatives through the regulation of Bcl-2 and Bax proteins.
References
- 1. irejournals.com [irejournals.com]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 7. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unipr.it [air.unipr.it]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Synthesis routes of this compound [benchchem.com]
- 15. Assessment of antimicrobial activity [protocols.io]
Investigating the Antibacterial Potential of 2-Bromo-N-phenylacetamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the antibacterial activity of 2-Bromo-N-phenylacetamide derivatives. These compounds have emerged as a promising class of molecules in the search for new antibacterial agents. The following sections offer a summary of their activity, standardized protocols for in vitro evaluation, and insights into their potential mechanism of action.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. This compound derivatives have demonstrated significant antibacterial activity against a range of pathogenic bacteria. This document serves as a practical guide for researchers to explore the potential of these derivatives in their own laboratories.
Quantitative Data Summary
The antibacterial efficacy of various this compound derivatives has been evaluated against several bacterial strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are summarized below.
| Derivative/Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Phenylacetamide & Benzohydrazide Derivatives | [1][2] | ||||
| Compound 5 | Escherichia coli | 0.64 | 0.64 | - | [1][2] |
| MRSA (ATCC 43300) | 0.68 | 0.68 | - | [2] | |
| Compound 21 | Escherichia coli | 0.67 | - | - | [1][2] |
| MRSA (NCIM 5021) | 0.68 | - | - | [2] | |
| 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-bromophenyl) acetamide (4e) | Staphylococcus aureus MTCC 1430 | 0.8-0.9 | - | 16.6-18.5 | [3][4] |
| Bacillus subtilis MTCC 0441 | 0.8-0.9 | - | 16.6-18.5 | [3][4] | |
| Escherichia coli MTCC 1573 | 0.8-0.9 | - | 16.6-18.5 | [3][4] | |
| Pseudomonas aeruginosa MTCC 2453 | 0.8-0.9 | - | 16.6-18.5 | [3][4] | |
| 2-Mercaptobenzothiazole-clubbed Phenylacetamides | [5][6] | ||||
| Compound C6 | Staphylococcus aureus ATCC 43300 | 9.43 µM | Bactericidal | - | [5][6] |
| Compound C7 | Staphylococcus aureus ATCC 43300 | 7.73 µM | Bactericidal | - | [5][6] |
| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | [7] | ||||
| Compound 5b | Acinetobacter baumannii ATCC19606 | - | - | 32.0 | [7] |
| Pseudomonas aeruginosa ATCC27853 | - | - | 23.5 | [7] | |
| Pseudomonas aeruginosa ATCC29260 | - | - | 24.5 | [7] |
Note: The table presents a selection of available data. Researchers are encouraged to consult the cited literature for a comprehensive understanding of the structure-activity relationships.
Experimental Protocols
The following are detailed protocols for the essential in vitro assays used to determine the antibacterial activity of this compound derivatives.
Synthesis of this compound
This protocol describes a general method for the synthesis of the core this compound scaffold.
Materials:
-
Aniline
-
Bromoacetyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve aniline (1 equivalent) in dichloromethane in a flask and cool the solution in an ice bath.
-
Slowly add bromoacetyl bromide (1 equivalent) dissolved in dichloromethane dropwise to the cooled aniline solution.
-
Add triethylamine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours. A precipitate may form.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash three times with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from ethyl acetate to obtain this compound.[8]
Workflow for Synthesis of this compound
Caption: A simplified workflow for the synthesis of the this compound core structure.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibacterial agent.[2]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
This compound derivative stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest concentration to be tested.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2-12. Then, add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the final test concentrations.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain whether the compound is bactericidal or bacteriostatic.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
-
Incubator (37°C)
Procedure:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[2]
Antibacterial Susceptibility Testing by Agar Well Diffusion
This method provides a qualitative assessment of the antibacterial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial suspension standardized to 0.5 McFarland
-
Sterile cork borer or pipette tip to create wells
-
This compound derivative solutions of known concentrations
-
Positive control antibiotic
-
Negative control (solvent)
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Inoculation: Using a sterile cotton swab, evenly spread the standardized bacterial suspension over the entire surface of an MHA plate to create a bacterial lawn.
-
Well Creation: Aseptically create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Also, include positive and negative controls in separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Experimental Workflow for Antibacterial Assays
Caption: A flowchart illustrating the sequence of key in vitro antibacterial assays.
Mechanism of Action: Inhibition of Bacterial Topoisomerases
Some phenylacetamide derivatives have been shown to exert their antibacterial effect by targeting bacterial DNA topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase (a type II topoisomerase): Introduces negative supercoils into DNA, which is crucial for relieving the torsional stress that arises during DNA replication and transcription.
-
Topoisomerase IV (a type II topoisomerase): Responsible for decatenating (unlinking) the daughter chromosomes after DNA replication, allowing for their proper segregation into daughter cells. The ParE subunit is a component of Topoisomerase IV.
By inhibiting these enzymes, this compound derivatives can disrupt essential cellular processes, leading to bacterial cell death.
Proposed Signaling Pathway for Antibacterial Activity
Caption: A diagram illustrating the proposed inhibition of bacterial DNA topoisomerases by this compound derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the development of new antibacterial drugs. The protocols and data presented in this document provide a framework for the systematic evaluation of these compounds. Further research, including structure-activity relationship (SAR) studies, toxicity profiling, and in vivo efficacy testing, is warranted to advance these promising derivatives towards clinical application.
References
- 1. hereditybio.in [hereditybio.in]
- 2. protocols.io [protocols.io]
- 3. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 4. microchemlab.com [microchemlab.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
mechanism of action of 2-Bromo-N-phenylacetamide in biological systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-phenylacetamide is a synthetic organic compound featuring a reactive bromoacetamide moiety. This functional group makes it a potent electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This characteristic suggests its primary mechanism of action in biological systems is through covalent inhibition of target proteins, particularly enzymes. These application notes provide an overview of the mechanism of action, potential therapeutic applications, and detailed protocols for investigating the biological effects of this compound and its analogs.
Mechanism of Action: Covalent Inhibition
The principal mechanism of action for this compound is the alkylation of nucleophilic amino acid residues within proteins. The electrophilic carbon atom adjacent to the bromine is susceptible to nucleophilic attack, leading to the formation of a stable covalent bond.
Key Features of the Mechanism:
-
Electrophilic Warhead: The bromoacetamide group serves as the "warhead," reacting with biological nucleophiles.
-
Nucleophilic Targets: The most common target is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH. Other potential targets include the imidazole ring of histidine, the epsilon-amino group of lysine, and the thioether of methionine, though reactivity is generally lower than with cysteine.[1]
-
Reaction Type: The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
-
Irreversible Inhibition: The formation of a stable covalent bond often leads to irreversible inhibition of the target protein's function.
This covalent modification can alter the protein's conformation, block its active site, or interfere with its interactions with other molecules, ultimately disrupting its biological function.
Potential Biological and Therapeutic Applications
While specific data for this compound is limited in publicly available literature, the broader class of N-phenylacetamide derivatives has been investigated for a range of therapeutic applications. The covalent reactivity of the bromoacetamide group suggests potential for:
-
Anticancer Activity: Many anticancer drugs function by covalently modifying key proteins involved in cell proliferation and survival. Phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis (programmed cell death).[2][3]
-
Enzyme Inhibition: The compound can be used as a tool to identify and characterize enzymes with reactive nucleophiles in their active sites. Derivatives of N-phenylacetamide have shown inhibitory activity against enzymes like carbonic anhydrases.
-
Antibacterial Activity: Covalent modification of essential bacterial enzymes is a strategy for antibiotic development.
Data Presentation
Table 1: Cytotoxicity of Phenylacetamide Derivatives against various Cancer Cell Lines.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3c | MCF-7 | Breast Cancer | 0.7 ± 0.08 | [2][3] |
| 3d | MCF-7 | Breast Cancer | 0.7 ± 0.4 | [2][3] |
| 3d | MDA-MB-468 | Breast Cancer | 0.6 ± 0.08 | [2][3] |
| 3d | PC-12 | Pheochromocytoma | 0.6 ± 0.08 | [2][3] |
| 2b | PC3 | Prostate Carcinoma | 52 | [4] |
| 2c | PC3 | Prostate Carcinoma | 80 | [4] |
| 2c | MCF-7 | Breast Cancer | 100 | [4] |
Note: The compound IDs (3c, 3d, 2b, 2c) refer to specific derivatives of phenylacetamide as described in the cited literature and not this compound itself.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Bromo-N-phenylacetamide synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Bromo-N-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-acylation of aniline with a bromoacetylating agent. Typically, bromoacetyl bromide or bromoacetyl chloride is reacted with aniline in the presence of a base to neutralize the hydrogen halide byproduct.[1][2]
Q2: Which reagents and solvents are recommended for this synthesis?
A2: Bromoacetyl bromide is a common acylating agent.[1][2] The reaction is often carried out in aprotic solvents like dichloromethane (DCM) or ethyl acetate.[1][2] A base is required to scavenge the HBr produced; common choices include triethylamine (TEA) or potassium carbonate.[1][2]
Q3: What are the primary challenges and potential side reactions in this synthesis?
A3: The main challenges include:
-
Controlling Reactivity: The reaction can be vigorous. Slow, dropwise addition of the bromoacetyl halide at a low temperature (e.g., 0 °C) is crucial to manage the reaction rate.[1][3]
-
Di-acylation: Although less common with aniline's reduced nucleophilicity compared to aliphatic amines, using a large excess of the acylating agent could potentially lead to the formation of a di-acylated byproduct. Careful control of stoichiometry is important.[3]
-
Hydrolysis: Bromoacetyl halides are sensitive to moisture and can hydrolyze. Using anhydrous solvents and performing the reaction under an inert atmosphere is recommended for best results.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (aniline), you can observe the disappearance of the starting material and the appearance of the product spot.[3][4]
Q5: What is the best way to purify the final product?
A5: After the reaction is complete, a standard aqueous workup is performed to remove the base and its salt. The crude product can then be purified by recrystallization, often from a solvent like ethyl acetate, or by column chromatography for higher purity.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Poor quality of reagents: Bromoacetyl bromide may have degraded due to moisture. | Use freshly opened or distilled bromoacetyl bromide. Ensure solvents are anhydrous.[3] |
| Incomplete reaction: Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature after the initial addition. Monitor completion by TLC before starting the workup.[1][4] | |
| Loss during workup: The product may have some solubility in the aqueous phase. | Ensure the pH is properly adjusted during the workup and perform multiple extractions with the organic solvent to maximize recovery.[3] | |
| Presence of Unreacted Aniline | Insufficient acylating agent: Stoichiometry may be off. | Use a slight excess (e.g., 1.05-1.1 equivalents) of bromoacetyl bromide to ensure all the aniline reacts.[4] |
| Reaction not complete: See "Incomplete reaction" above. | Increase reaction time and monitor by TLC.[3] | |
| Product is Dark/Oily/Difficult to Crystallize | Presence of impurities: Side reactions or residual starting materials can inhibit crystallization. | Purify the crude product using column chromatography on silica gel before attempting recrystallization.[3][4] |
| Incorrect crystallization solvent: The chosen solvent may not be ideal for inducing crystallization. | Try different solvents or solvent systems for recrystallization. Ethyl acetate/hexane is often a good starting point.[1] | |
| Formation of Multiple Products (Visible on TLC) | Side reactions: Possible α-bromination of the acetamide product if excess brominating agent and forcing conditions are used. | Strictly control the stoichiometry (1:1 ratio) and maintain a low reaction temperature during the addition of the acylating agent.[3][5] |
Data on Optimizing N-Acylation Conditions
While specific data for this compound is dispersed, the following table, adapted from studies on the N-acetylation of anilines, illustrates how reaction conditions can significantly impact product yield. This demonstrates the importance of solvent and catalyst choice in optimizing acylation reactions.
| Aniline Substrate | Solvent | Catalyst (PTC*) | Yield (%) |
| Aniline | DMF | TBAB | 78 |
| Aniline | DMF | TEBAC*** | 70 |
| p-Fluoroaniline | DMSO | TBAB | 75 |
| p-Fluoroaniline | DMSO | TEBAC*** | 70 |
| p-Chloroaniline | Acetonitrile | TBAB** | High Yields Reported |
*PTC: Phase Transfer Catalyst **TBAB: Tetrabutylammonium Bromide ***TEBAC: Triethylbenzylammonium Chloride (Data adapted from studies on N-acetylation with acetyl chloride and K₂CO₃ as a base).[6]
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of this compound.
Materials:
-
Aniline (0.016 mol, 1 eq.)
-
Bromoacetyl bromide (0.016 mol, 1 eq.)
-
Triethylamine (0.019 mol, 1.2 eq.)
-
Dichloromethane (DCM), anhydrous (~50 mL)
-
Ethyl Acetate (EtOAc)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve aniline (0.016 mol) in 40 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add triethylamine (0.019 mol) to the stirred solution.
-
In a separate flask, dissolve bromoacetyl bromide (0.016 mol) in 3 mL of anhydrous dichloromethane.
-
Add the bromoacetyl bromide solution dropwise to the cooled aniline solution over 15-20 minutes. A precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 3 hours at room temperature, monitoring its progress with TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Take up the residue in ethyl acetate (EtOAc) and transfer it to a separatory funnel.
-
Wash the organic layer three times with water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethyl acetate to afford pure this compound.[1]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
common side reactions in the synthesis of 2-Bromo-N-phenylacetamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 2-Bromo-N-phenylacetamide.
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has a low yield or did not produce any of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, or loss of product during workup and purification.
-
Incomplete Reaction: Ensure the reaction has been given sufficient time to complete. Monitor the progress using thin-layer chromatography (TLC). If the starting material (aniline) is still present, consider extending the reaction time.
-
Reagent Quality: The purity of the starting materials is crucial. Aniline can oxidize and darken over time; using freshly distilled aniline is recommended. Bromoacetyl bromide is highly reactive and sensitive to moisture.[1] Use a fresh bottle or ensure it has been stored under anhydrous conditions.
-
Reaction Temperature: The reaction is typically carried out at a low temperature (0 °C) initially and then allowed to warm to room temperature.[2] Maintaining this temperature control is important to prevent side reactions and decomposition.
-
Hydrolysis of Bromoacetyl Bromide: Bromoacetyl bromide reacts readily with water.[1] Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions to prevent the hydrolysis of the acylating agent.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
-
Question: My TLC plate shows multiple spots in the reaction mixture and crude product. What are these impurities and how can I prevent their formation?
-
Answer: The presence of multiple spots indicates the formation of byproducts. The most common impurities are unreacted starting materials and the di-acylated product.
-
Unreacted Aniline: If a spot corresponding to aniline is observed, it indicates an incomplete reaction. See "Issue 1" for troubleshooting.
-
Di-acylation Product (N,N-di(bromoacetyl)aniline): This is a common side reaction where the aniline nitrogen is acylated twice. To minimize its formation, control the stoichiometry of the reactants. Use a 1:1 molar ratio of aniline to bromoacetyl bromide and add the bromoacetyl bromide dropwise to the aniline solution at a low temperature.[3]
-
Hydrolysis Product (Bromoacetic Acid): If moisture is present in the reaction, bromoacetyl bromide can hydrolyze to form bromoacetic acid. This can be removed during the workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[1]
-
Issue 3: Product is Difficult to Purify or is an Oil Instead of a Solid
-
Question: I am having trouble purifying the product, or it has an oily consistency instead of the expected solid. What should I do?
-
Answer: Purification challenges can arise from the presence of persistent impurities or issues with the crystallization process.
-
Recrystallization Issues: this compound is typically purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[2][4] If the product is not crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal. Ensure the correct solvent polarity and concentration are used.
-
Oily Product: An oily product often indicates the presence of impurities that are depressing the melting point. A thorough purification by recrystallization should yield a solid product. If recrystallization is ineffective, column chromatography may be necessary.
-
Discoloration: A dark-colored product can be due to the oxidation of the starting aniline.[5] This can often be remedied by treating the crude product with activated charcoal during the recrystallization process.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the di-acylation of aniline, leading to the formation of N,N-di(bromoacetyl)aniline. This occurs when a second molecule of bromoacetyl bromide reacts with the initially formed this compound. Careful control of stoichiometry and slow, controlled addition of the acylating agent at low temperatures can minimize this.[3]
Q2: Why is triethylamine or another base used in the reaction?
A2: The reaction of aniline with bromoacetyl bromide produces hydrogen bromide (HBr) as a byproduct. Triethylamine is a non-nucleophilic base that neutralizes the HBr, preventing it from protonating the starting aniline and rendering it unreactive.[2]
Q3: My reaction mixture turned dark brown. Is this normal?
A3: A darkening of the reaction mixture is common and often attributed to the oxidation of aniline, especially if it is not freshly purified.[5] While a color change is expected, a very dark or tar-like appearance may indicate significant decomposition and could lead to a lower yield and purification difficulties.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: The literature melting point is a good indicator of purity. A sharp melting point within the expected range suggests a pure compound.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate indicates a high degree of purity.
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the final product.
Data Presentation
Table 1: Summary of Potential Impurities in the Synthesis of this compound
| Impurity | Chemical Name | Formation | Removal Method |
| Unreacted Starting Material | Aniline | Incomplete reaction | Acid wash during workup |
| Di-acylation Product | N,N-di(bromoacetyl)aniline | Reaction of product with excess bromoacetyl bromide | Controlled stoichiometry, recrystallization |
| Hydrolysis Product | Bromoacetic Acid | Reaction of bromoacetyl bromide with water | Base wash during workup |
| Oxidation Products | Various colored impurities | Oxidation of aniline | Recrystallization with activated charcoal |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[2]
Materials:
-
Aniline (freshly distilled)
-
Bromoacetyl bromide
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of bromoacetyl bromide (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC until the aniline spot disappears.
-
Once the reaction is complete, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethyl acetate to yield pure this compound.[2]
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Bromo-N-phenylacetamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-N-phenylacetamide by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent and are removed during filtration.
Q2: Which solvents are suitable for the recrystallization of this compound?
A good recrystallization solvent should dissolve a large amount of this compound at high temperatures and a small amount at low temperatures. Based on experimental data for similar compounds and known procedures, suitable solvents include:
-
Ethyl acetate (EtOAc): This is a commonly cited solvent for the successful recrystallization of this compound.
-
Ethanol/Water mixture: A mixed solvent system of ethanol and water can be effective. The ratio can be adjusted to optimize crystal yield and purity. For instance, a higher proportion of water (a poor solvent) can increase the yield of crystals from ethanol (a good solvent).
-
Ethanol: Pure ethanol can also be used, particularly if the impurities have different solubility profiles.
Q3: What is the expected melting point of pure this compound?
The melting point of pure this compound is typically in the range of 131-137°C.[1] A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Data Presentation
Solubility Data
| Solvent | Acetanilide Solubility ( g/100 mL) | Temperature (°C) | Expected this compound Solubility |
| Water | 0.53 | 25 | Low |
| 5.5 | 100 | Moderate in hot water | |
| Ethanol | 29 | 25 | High |
| 208 | 78 | Very High | |
| Ethyl Acetate | Soluble | Not specified | High |
| Acetone | Very Soluble | Not specified | High |
Note: This table provides an estimate. It is always recommended to perform a small-scale solubility test to determine the optimal solvent for your specific sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent.- Nucleation is slow. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound if available.- Cool to a Lower Temperature: Place the flask in an ice bath to further decrease solubility. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Adjust Solvent System: Add a co-solvent in which the compound is less soluble to lower the overall solvating power. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.- Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly. |
| The recovered crystals are still impure (e.g., off-color, broad melting point). | - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent did not effectively differentiate between the compound and the impurities.- Insoluble impurities were not removed. | - Slow Down Cooling: Ensure a gradual cooling process.- Re-crystallize: Perform a second recrystallization, potentially with a different solvent or solvent mixture.- Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved sample before cooling.- Use Activated Charcoal: If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it before cooling. |
| Poor recovery of the purified crystals. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent at room temperature or warmer. | - Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals (note: these may be less pure).- Optimize Hot Filtration: Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent to prevent premature crystallization.- Wash with Cold Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol outlines the steps for purifying crude this compound using a single solvent (ethyl acetate) and a mixed solvent system (ethanol/water).
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.
-
Add a few drops of the chosen solvent (e.g., ethyl acetate or ethanol) at room temperature. Observe the solubility. The ideal solvent should not dissolve the compound at room temperature.
-
Gently heat the test tube. The compound should completely dissolve.
-
Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.
2. Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate or ethanol) while heating and stirring until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization:
-
Single Solvent (Ethyl Acetate): Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Mixed Solvent (Ethanol/Water): After dissolving the compound in a minimal amount of hot ethanol, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again. Allow the solution to cool as described for the single solvent.
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point of the dried crystals to assess their purity.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Synthesis of 2-Bromo-N-phenylacetamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 2-Bromo-N-phenylacetamide. Our goal is to help you identify and resolve common issues encountered during your experiments, ensuring the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: The most frequently observed impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: Residual aniline and bromoacetyl bromide.
-
Di-acylated Byproduct: N-phenyl-2-(phenylamino)acetamide, formed from the reaction of the product with another molecule of aniline.
-
Hydrolysis Product: Phenylacetamide, resulting from the hydrolysis of the bromo group.
-
Over-brominated Species: While less common due to the deactivating effect of the acetamido group, trace amounts of ring-brominated byproducts may form under harsh conditions.
-
Oxidation Products: Discoloration of the product, often seen as a yellow or brownish tint, can be caused by the oxidation of residual aniline.[1]
Q2: My final product is discolored. What is the likely cause and how can I prevent it?
A2: Discoloration, typically a yellow to brown hue, is often due to the presence of oxidized aniline or other colored impurities.[1] To minimize discoloration, it is crucial to use high-purity starting materials and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Additionally, ensuring the complete consumption of aniline can prevent its oxidation during workup and storage.
Q3: I am seeing an unexpected peak in my HPLC/GC-MS analysis. How can I identify it?
A3: To identify an unknown impurity, a systematic approach is recommended. First, consider the potential side reactions outlined in the impurity profile table below. Then, utilize analytical techniques such as mass spectrometry (MS) to determine the molecular weight of the impurity and nuclear magnetic resonance (NMR) spectroscopy to elucidate its structure. Comparing the obtained data with the expected structures of potential byproducts will aid in its identification.
Q4: What are the best practices for purifying crude this compound?
A4: Recrystallization is a highly effective and commonly used method for the purification of this compound. The choice of solvent is critical for successful recrystallization. A good starting point is to use a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for similar compounds include ethanol or mixtures of ethyl acetate and hexanes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Ensure the use of appropriate stoichiometry and reaction time. |
| Product loss during workup. | Optimize the extraction and washing steps to minimize product loss into the aqueous phase. | |
| Multiple Spots on TLC | Presence of multiple impurities. | Refer to the Impurity Profile table to hypothesize the structures of the byproducts. Optimize reaction conditions (temperature, reagent addition rate) to minimize side reactions. |
| Product Fails to Crystallize | Presence of significant impurities. | Attempt purification by column chromatography to remove impurities that may be inhibiting crystallization. |
| Incorrect solvent for recrystallization. | Perform small-scale solvent screening to identify an optimal recrystallization solvent or solvent system. | |
| Discolored Product | Oxidation of starting materials or product. | Use high-purity, colorless aniline. Conduct the reaction under an inert atmosphere.[1] |
Impurity Profile and Data
The following table summarizes the common impurities, their likely formation pathways, and key identifying characteristics.
| Impurity Name | Structure | Formation Pathway | Molecular Weight ( g/mol ) | Key Analytical Features |
| Aniline (Starting Material) | C₆H₅NH₂ | Unreacted starting material. | 93.13 | Characteristic signals in ¹H NMR and a distinct peak in GC-MS. |
| Bromoacetyl bromide (Starting Material) | BrCH₂COBr | Unreacted starting material. | 201.86 | Highly reactive, may not be observed directly but can lead to other byproducts. |
| N-phenyl-2-(phenylamino)acetamide | C₆H₅NHCOCH₂NHC₆H₅ | Reaction of this compound with unreacted aniline. | 226.28 | Higher molecular weight than the product, identifiable by MS. |
| Phenylacetamide | C₆H₅NHCOCH₃ | Hydrolysis of the C-Br bond in the product during aqueous workup. | 135.16 | Lower molecular weight than the product, identifiable by MS and absence of bromine isotope pattern. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Aniline
-
Bromoacetyl bromide
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable anhydrous solvent)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous dichloromethane to the cooled aniline solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a starting point for developing an HPLC method for the analysis of this compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol outlines a general GC-MS method for identifying volatile impurities.
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
Visualizations
Caption: Potential impurity formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting and identifying unknown impurities.
References
stability and long-term storage of 2-Bromo-N-phenylacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 2-Bromo-N-phenylacetamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it under controlled conditions to minimize degradation. Key recommendations include:
-
Temperature: Store in a cool and dark place, with a recommended temperature of <15°C. Refrigeration is a suitable option.
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen. This is critical as the compound is known to be air-sensitive.
-
Container: Use a tightly sealed container to prevent exposure to moisture and air.
-
Light: Protect from light to prevent potential photodegradation.
Q2: How stable is this compound under normal laboratory conditions?
A2: this compound is stable under normal, controlled laboratory conditions. However, it is susceptible to degradation in the presence of moisture, air, and light. Exposure to ambient, uncontrolled conditions for extended periods is not recommended.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the following degradation pathways are likely:
-
Hydrolysis: The amide bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the formation of N-phenylacetamide and bromoacetic acid, or further to aniline and bromoacetic acid.
-
Reaction with Nucleophiles: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
-
Photodegradation: Exposure to UV light may induce cleavage of the carbon-bromine bond.
-
Thermal Decomposition: Elevated temperatures can lead to decomposition.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid (yellowing or browning) | Exposure to air, moisture, or light, leading to degradation. | Discard the discolored reagent as it indicates impurity. For future prevention, ensure storage under an inert atmosphere, in a tightly sealed, light-resistant container in a cool, dark place. |
| Inconsistent experimental results | Degradation of the this compound stock. | Prepare fresh solutions for each experiment. Assess the purity of the solid reagent using techniques like NMR or HPLC before use. |
| Low yield in reactions | Use of a degraded reagent. | Use a fresh, properly stored batch of this compound. Confirm the purity of the material before starting the reaction. |
| Presence of unexpected byproducts in reactions | Impurities in the starting material or degradation during the reaction. | Purify the this compound before use if impurities are suspected. Analyze the starting material for common synthesis-related impurities such as aniline or bromoacetyl bromide. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | <15°C (Refrigerated) | To minimize thermal degradation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture, as the compound is air-sensitive. |
| Container | Tightly Sealed, Amber Glass | To protect from moisture and light. |
| Incompatibilities | Oxidizing agents, Strong bases | To prevent hazardous reactions and degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity based on the peak area percentage.
-
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
Caption: Factors affecting the stability of this compound.
troubleshooting low yield in 2-Bromo-N-phenylacetamide reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-N-phenylacetamide. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-acylation of aniline with bromoacetyl bromide.[1] This reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base to neutralize the hydrogen bromide byproduct.[1]
Q2: Why is a base, such as triethylamine or pyridine, necessary in this reaction?
A2: A base is crucial to neutralize the hydrogen bromide (HBr) that is generated during the reaction between aniline and bromoacetyl bromide. Without a base, the HBr would protonate the starting aniline, rendering it non-nucleophilic and thereby halting the desired reaction.[2]
Q3: My reaction mixture turns dark during the synthesis. Is this normal?
A3: Yes, it is quite common for the reaction mixture to turn dark during the synthesis of this compound.[1] This can be due to the oxidation of aniline or the presence of minor impurities.[2][3] While often not detrimental to the overall reaction, significant discoloration may indicate the need for purer starting materials or conducting the reaction under an inert atmosphere.[4]
Q4: What are the primary impurities I should expect in my crude product?
A4: Common impurities include unreacted aniline, di-acylated byproduct (N,N-bis(bromoacetyl)aniline), and hydrolysis products of bromoacetyl bromide.[5] The presence and quantity of these impurities will depend on the specific reaction conditions.
Q5: What is the recommended method for purifying the final product?
A5: Recrystallization is a highly effective and commonly used method for purifying this compound.[1][5] Ethyl acetate is a frequently cited solvent for this purpose.[1] Column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
Low Yield
Issue: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (aniline).[5] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for any product degradation.[5]
-
-
Poor Quality of Reagents:
-
Solution: The purity of both aniline and bromoacetyl bromide is critical. Aniline is susceptible to oxidation and should ideally be distilled before use if it appears discolored.[2] Bromoacetyl bromide is highly reactive and sensitive to moisture, which can lead to its degradation.[6] Using fresh, high-purity reagents is essential.[7]
-
-
Suboptimal Stoichiometry:
-
Solution: Carefully control the molar ratios of your reactants. While a 1:1 ratio of aniline to bromoacetyl bromide is theoretically required, a slight excess of the acylating agent may be necessary to drive the reaction to completion.[8] However, a large excess can lead to the formation of di-acylated byproducts.
-
-
Inadequate Temperature Control:
-
Solution: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[9] Maintaining this temperature profile is important for minimizing side reactions.
-
-
Product Loss During Workup and Purification:
-
Solution: Minimize the number of transfer steps during the workup process to reduce mechanical losses.[5] When performing extractions, ensure the pH of the aqueous layer is optimized to prevent the product from partitioning into it.[5] For recrystallization, select a solvent system that provides a high recovery of the purified product.
-
Impurity Formation
Issue: My final product is contaminated with significant impurities. How can I identify and minimize them?
Potential Impurities & Mitigation Strategies:
-
Unreacted Aniline:
-
Identification: Can be detected by TLC.
-
Mitigation: Ensure the reaction goes to completion by monitoring with TLC. An acidic wash (e.g., with dilute HCl) during the workup will protonate the basic aniline, allowing it to be removed in the aqueous layer.[4]
-
-
Di-acylated Byproduct (N,N-bis(bromoacetyl)aniline):
-
Identification: Will have a different Rf value on a TLC plate compared to the desired product.
-
Mitigation: This side product is more likely to form with an excess of bromoacetyl bromide or at higher reaction temperatures.[10] To minimize its formation, add the bromoacetyl bromide solution dropwise to the aniline solution at a low temperature to maintain a low concentration of the acylating agent at all times.[8]
-
-
Hydrolysis of Bromoacetyl Bromide:
-
Identification: Difficult to detect directly, but leads to lower yields.
-
Mitigation: Bromoacetyl bromide reacts violently with water.[6][11] Ensure that all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of the acylating agent. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[9]
-
Data Summary
| Parameter | Recommended Condition | Potential Impact on Yield | Reference(s) |
| Reactant Ratio (Aniline:Bromoacetyl Bromide) | 1 : 1 to 1 : 1.1 | Excess bromoacetyl bromide can lead to di-acylation, while insufficient amounts will result in incomplete conversion. | |
| Base (e.g., Triethylamine) | ~1.2 equivalents | Essential for neutralizing HBr; insufficient base will halt the reaction. | |
| Solvent | Anhydrous Dichloromethane (DCM) | Use of non-anhydrous solvents can lead to hydrolysis of bromoacetyl bromide. | [9] |
| Temperature | 0 °C to Room Temperature | Low initial temperature controls the exothermic reaction and minimizes side products. | [9] |
| Reaction Time | 3-6 hours | Monitor by TLC to ensure completion without unnecessary heating that could cause degradation. | [1][9] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Aniline (0.016 mol)
-
Bromoacetyl bromide (1.0 equivalent)
-
Triethylamine (0.019 mol)
-
Anhydrous Dichloromethane (DCM) (approx. 45 mL)
-
Ethyl acetate (for workup and recrystallization)
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline (0.016 mol) in 40 mL of anhydrous dichloromethane.[1]
-
Cool the solution in an ice bath to 0 °C.[1]
-
In a separate flask, prepare a solution of bromoacetyl bromide (1.0 equivalent) in 3 mL of anhydrous dichloromethane.[1]
-
Slowly add the bromoacetyl bromide solution dropwise to the cooled aniline solution with continuous stirring.[1]
-
Following the addition of bromoacetyl bromide, add triethylamine (0.019 mol) dropwise to the reaction mixture.[1]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours. A precipitate may form, and the solution may turn dark.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[1]
-
Take up the residue in ethyl acetate and wash it three times with water in a separatory funnel.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate.[1]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum. The expected melting point is in the range of 131-135 °C.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
handling moisture sensitive 2-Bromo-N-phenylacetamide
Welcome to the Technical Support Center for 2-Bromo-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this moisture-sensitive reagent. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
This compound (CAS No. 5326-87-4) is a versatile organic building block.[1] Its chemical structure contains an amide functional group and an alpha-bromo substituent, making it susceptible to hydrolysis. Contact with moisture can lead to the degradation of the compound, affecting its purity and reactivity in subsequent reactions. Several suppliers explicitly state that it is air-sensitive and should be stored under an inert gas.
Q2: How should I properly store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.
Q3: What are the primary degradation products if the compound is exposed to moisture?
Exposure to water can lead to the hydrolysis of this compound. The primary degradation pathway involves the nucleophilic substitution of the bromine atom by a hydroxyl group, forming 2-hydroxy-N-phenylacetamide. Under more strenuous conditions (e.g., acidic or basic catalysis), the amide bond can also be cleaved, leading to the formation of aniline and bromoacetic acid or its derivatives.[2][3]
Q4: How can I check the purity of my this compound sample?
The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for quantifying the purity and detecting impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can confirm the structure of the compound and identify potential impurities or degradation products.[5]
-
Melting Point Analysis: A sharp melting point within the expected range (typically around 133-137 °C) is a good indicator of high purity.[1] A broad or depressed melting point may suggest the presence of impurities.
Troubleshooting Guides
Issue 1: Low or No Yield in a Reaction
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows little to no consumption of the starting material.
-
The isolated product yield is significantly lower than expected.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degraded this compound | The reagent may have been compromised by moisture. It is advisable to use a fresh batch or a sample that has been properly stored under an inert atmosphere. You can verify the purity of your current batch using HPLC or NMR. |
| Improper Handling | The compound was exposed to atmospheric moisture during weighing or addition to the reaction. Use inert atmosphere techniques (glovebox or Schlenk line) for all manipulations.[6][7] |
| Residual Moisture in Reaction Setup | Glassware or solvents may not have been sufficiently dried. Ensure all glassware is oven-dried or flame-dried before use and that anhydrous solvents are used.[8] |
Issue 2: Unexpected Side Products in the Reaction Mixture
Symptoms:
-
TLC or NMR analysis of the crude reaction mixture shows the presence of unexpected spots or peaks.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | If your reaction conditions involve water or protic solvents, or if the starting material was wet, you may be forming 2-hydroxy-N-phenylacetamide or other hydrolysis byproducts. Re-run the reaction under strictly anhydrous conditions. |
| Reaction with Impurities | The this compound may contain impurities from its synthesis that are participating in the reaction. Purify the starting material by recrystallization if its purity is questionable. |
| Product Instability | The desired product itself might be unstable under the reaction or workup conditions.[9] Consider modifying the workup procedure to avoid exposure to strong acids, bases, or excessive heat. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Dichloromethane (DCM) | Soluble | Commonly used as a solvent in reactions involving similar compounds. |
| Tetrahydrofuran (THF) | Soluble | A common polar aprotic solvent suitable for many organic reactions. |
| Acetonitrile (MeCN) | Soluble | A polar aprotic solvent that should readily dissolve the compound. |
| Ethyl Acetate (EtOAc) | Soluble | Often used for extraction and chromatography of related compounds. |
| Toluene | Sparingly Soluble | Lower polarity may limit solubility. |
| Hexanes/Heptane | Insoluble | Non-polar solvents are unlikely to dissolve this polar molecule. |
| Water | Insoluble | In addition to being insoluble, water will cause hydrolysis. |
Note: This table is a qualitative guide. For precise quantitative measurements, it is recommended to perform a solubility test.
Table 2: 1H NMR Data for Identification and Troubleshooting
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (in DMSO-d6) | ~10.3 (s, 1H, NH), ~7.6 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~4.1 (s, 2H, CH2)[5] |
| Phenylacetamide (Potential byproduct, in CDCl3) | ~7.3 (m, 5H, Ar-H), ~5.7 (br s, 2H, NH2), ~3.6 (s, 2H, CH2)[12] |
| 2-Hydroxy-N-phenylacetamide (Potential hydrolysis product) | The methylene (CH2) protons are expected to shift upfield compared to the bromo-analog, and a broad singlet for the hydroxyl (OH) proton will be present. |
Experimental Protocols
Protocol: Weighing and Dispensing this compound under Inert Atmosphere
This protocol describes the standard procedure for handling this compound using a Schlenk line and a nitrogen atmosphere to prevent moisture exposure.
-
Glassware Preparation: Oven-dry all necessary glassware (e.g., Schlenk flask, vials, spatula) at 120 °C for at least 4 hours and allow them to cool in a desiccator.[7]
-
Inert Atmosphere Setup: Assemble the Schlenk flask and attach it to the Schlenk line. Evacuate the flask under vacuum and then backfill with dry nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8]
-
Weighing: If using a glovebox, perform the weighing inside the inert atmosphere. If using a Schlenk line, quickly remove the stopper from the flask under a positive flow of nitrogen, add the solid this compound, and immediately reseal the flask.[1] Weigh the flask before and after addition to determine the mass of the compound.
-
Solvent Addition: Add anhydrous solvent to the Schlenk flask via a dry, nitrogen-purged syringe.
-
Transfer: If the solution needs to be transferred to another reaction vessel, use a cannula or a syringe that has been thoroughly purged with inert gas.[6]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.viu.ca [web.viu.ca]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. benchchem.com [benchchem.com]
- 12. 2-Phenylacetamide(103-81-1) 1H NMR spectrum [chemicalbook.com]
scaling up the synthesis of 2-Bromo-N-phenylacetamide for laboratory use
Welcome to the technical support center for the laboratory-scale synthesis of 2-Bromo-N-phenylacetamide. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance for common issues, answers to frequently asked questions, a detailed experimental protocol, and visualizations to aid in your experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Loss of product during workup: The product may be lost during extraction or purification steps. 3. Impure starting materials: Impurities in aniline or bromoacetyl bromide can interfere with the reaction. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials. 2. Optimize workup: Ensure the pH is appropriate during aqueous washes to prevent the loss of product. Minimize transfer steps to reduce mechanical losses. 3. Use pure reagents: Ensure the purity of starting materials before beginning the synthesis. |
| Product is an Oil and Fails to Crystallize | 1. Presence of impurities: Impurities can inhibit crystallization. 2. Residual solvent: Trapped solvent molecules can prevent the formation of a crystal lattice. | 1. Purify a small sample: Attempt purification of a small amount of the oil via column chromatography to isolate the pure product, which may then crystallize. 2. Remove residual solvent: Dry the product under high vacuum for an extended period to remove any remaining solvent. |
| Discolored Final Product (Yellow or Brown) | 1. Oxidation of aniline: The aniline starting material can oxidize, leading to colored impurities. 2. Impurities in reactants: Colored impurities in the starting materials can be carried through to the final product. | 1. Use high-purity aniline: Start with freshly distilled or high-purity aniline. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Multiple Spots on TLC After Reaction | 1. Formation of byproducts: Side reactions may be occurring. A common byproduct is diacylation, where two acetyl groups are added to the aniline. 2. Degradation of product: The product may be degrading under the reaction or workup conditions. | 1. Control stoichiometry: Add the bromoacetyl bromide dropwise to the reaction mixture to avoid a localized excess of the reagent, which can lead to diacylation.[1] 2. Avoid harsh conditions: Avoid excessive heat and prolonged reaction times. Ensure that the workup procedure does not involve overly acidic or basic conditions that could hydrolyze the amide product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acylation of aniline?
A1: A significant challenge is controlling the reactivity to prevent side reactions. While aniline is a good nucleophile, forcing conditions can lead to undesired byproducts such as diacylation.[1] Additionally, the handling of the lachrymatory and corrosive bromoacetyl bromide requires care.
Q2: How can I best purify the final this compound product?
A2: Recrystallization is a highly effective method for purifying the final product.[2][3] A common and effective solvent for recrystallization is ethyl acetate.[3] The choice of solvent is crucial and may require some optimization to achieve the best yield and purity.
Q3: My reaction mixture turned dark during the synthesis. Is this normal?
A3: Yes, it is common for the reaction mixture to turn dark during the synthesis of this compound, especially when using triethylamine as a base.[3] A precipitate may also form.[3]
Q4: What are the main safety precautions to consider when working with bromoacetyl bromide?
A4: Bromoacetyl bromide is a corrosive and lachrymatory chemical, meaning it can cause severe burns to the skin and eyes and irritates the respiratory system.[4][5][6][7] It reacts violently with water.[5][6] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
Experimental Protocol
This protocol is for the synthesis of this compound from aniline and bromoacetyl bromide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 1.49 g (1.46 mL) | 0.016 |
| Bromoacetyl bromide | 201.86 | 3.23 g (1.39 mL) | 0.016 |
| Triethylamine (TEA) | 101.19 | 1.92 g (2.65 mL) | 0.019 |
| Dichloromethane (DCM) | - | 43 mL | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Water (for washing) | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled in an ice bath.[3]
-
Bromoacetyl bromide (1.0 equivalent) in 3 mL of dichloromethane is added dropwise to the cooled aniline solution.[3]
-
Following the addition of bromoacetyl bromide, triethylamine (0.019 mol) is added.[3]
-
The reaction mixture is allowed to warm to room temperature over a period of 3 hours. A color change to dark and the formation of a precipitate may be observed.[3]
-
The mixture is then concentrated under reduced pressure.[3]
-
The residue is taken up in ethyl acetate and washed three times with water.[3]
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.[3]
-
The resulting crude product is purified by crystallization from ethyl acetate to yield this compound.[3]
Expected Product Characteristics:
| Property | Value |
| Molecular Weight | 214.06 g/mol [3] |
| Appearance | White to light yellow or light orange powder/crystal[9][10] |
| Melting Point | 131-135 °C[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. lobachemie.com [lobachemie.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 5326-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. This compound | 5326-87-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
analytical techniques for assessing the purity of 2-Bromo-N-phenylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-N-phenylacetamide. Below are detailed analytical techniques for assessing its purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and melting point analysis.[1][2] HPLC is often preferred for routine quantitative analysis due to the compound's polarity and thermal sensitivity.[3] GC-MS is highly sensitive and excellent for identifying volatile impurities, though derivatization may be necessary.[3] NMR provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.[2] Melting point analysis offers a quick, preliminary indication of purity.[1]
Q2: My sample of this compound has a lower than expected melting point. What could be the cause?
A2: A depressed or broad melting point range for this compound, which typically melts around 131-135°C, strongly suggests the presence of impurities.[4][5] Common impurities can include unreacted starting materials like aniline and bromoacetyl bromide, byproducts from the synthesis, or residual solvents.[2][4] Even small amounts of these impurities can significantly lower the melting point.[1]
Q3: How can I identify unknown impurities in my this compound sample?
A3: Mass Spectrometry (MS), often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), is a powerful tool for identifying unknown impurities.[2] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the impurity peaks, you can deduce their molecular weights and structures.[2] NMR spectroscopy can also help in identifying the structure of impurities if they are present in sufficient quantities.
Q4: Is derivatization necessary for the analysis of this compound by GC-MS?
A4: Due to the thermal lability of N-substituted acetamides, direct analysis by GC-MS can sometimes lead to degradation at high temperatures in the injector port.[3] Derivatization, such as silylation, can increase the volatility and thermal stability of the analyte, leading to better peak shapes and more reliable results.[3] However, a carefully optimized GC-MS method with a programmable temperature vaporizer (PTV) inlet may allow for analysis without derivatization.[3]
Q5: What are the expected chemical shifts in the 1H NMR spectrum of pure this compound?
A5: In a typical 1H NMR spectrum of this compound in CDCl3, you can expect to see a singlet for the two methylene protons (CH2) at approximately 4.01 ppm.[4] The aromatic protons on the phenyl ring will appear as multiplets between 7.18 and 7.54 ppm, and a singlet for the amide proton (NH) can be observed around 8.09 ppm.[4]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low Purity Determined by HPLC | Incomplete reaction during synthesis. | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it goes to completion.[1] |
| Inefficient purification. | Recrystallization is a common method for purifying this compound.[4] Ensure the appropriate solvent system is used. | |
| Degradation of the compound. | Store this compound in a cool, dark, and dry place to prevent degradation.[1] | |
| Extra Peaks in GC-MS Chromatogram | Presence of impurities from synthesis. | Identify impurities by their mass spectra and consider if they are starting materials or byproducts.[6] |
| Thermal degradation in the injector. | Lower the injector temperature or use a PTV inlet.[3] Consider derivatization to improve thermal stability.[3] | |
| Column bleed at high temperatures. | Condition the GC column according to the manufacturer's instructions. | |
| Inaccurate Quantification with qNMR | Incomplete signal relaxation. | Ensure a sufficient relaxation delay (D1) is used during NMR data acquisition.[2] |
| Overlapping signals. | Choose an internal standard with a signal that is well-resolved from the analyte signals.[2] | |
| Inaccurate weighing of sample or standard. | Use a calibrated analytical balance for accurate measurements. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H8BrNO[5] |
| Molecular Weight | 214.06 g/mol [4] |
| Melting Point | 131-135 °C[4] |
| Boiling Point | 353.3±25.0 °C at 760 mmHg[5] |
| Appearance | White to light yellow powder/crystal[7] |
Typical Spectroscopic Data
| Technique | Expected Peaks/Shifts |
| 1H NMR (CDCl3) | δ 4.01 (s, 2H), 7.18 (m, 1H), 7.36 (m, 2H), 7.54 (m, 2H), 8.09 (s, 1H)[4] |
| FTIR | Characteristic peaks for N-H stretching, C=O stretching (amide I), and C-N stretching/N-H bending (amide II). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC (RP-HPLC) method is suitable for the routine analysis of this compound.[8]
-
Instrumentation: A standard HPLC system with a UV detector.[8]
-
Column: C18, 4.6 x 150 mm, 5 µm.[8]
-
Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to potential thermal lability, a derivatization step may be beneficial.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: 250 °C (a PTV inlet is recommended).[3]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[3]
-
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Scan Range: 40-450 amu.[3]
-
Sample Preparation (with derivatization): Silylation is a common method for amides.[3] The specific protocol will depend on the chosen silylating agent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[2]
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[2][4]
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals.[2]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent. For qNMR, also accurately weigh the internal standard and add it to the vial.[2]
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum. For qNMR, ensure a sufficient relaxation delay (D1) for accurate integration.[2]
-
Quantification (qNMR): Calculate the purity by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.[2]
Melting Point Analysis
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure:
-
Place a small, finely powdered sample of this compound into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.
-
-
Interpretation: A sharp melting point range close to the literature value (131-135°C) indicates high purity.[1][4] A broad or depressed melting point range suggests the presence of impurities.[1]
Visualizations
Caption: General workflow for the purity assessment of this compound.
References
Validation & Comparative
Reactivity Face-Off: 2-Bromo-N-phenylacetamide vs. 2-Chloro-N-phenylacetamide in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of an alkylating agent is pivotal in the synthesis of novel chemical entities. The reactivity of the electrophile dictates reaction conditions, yields, and ultimately, the efficiency of a synthetic route. This guide provides an objective comparison of the reactivity of two common α-haloacetamide reagents, 2-Bromo-N-phenylacetamide and 2-Chloro-N-phenylacetamide, supported by established chemical principles and representative experimental data.
At the heart of their chemical behavior, both this compound and 2-Chloro-N-phenylacetamide serve as effective electrophiles in nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism. However, the nature of the halogen atom—bromine versus chlorine—as a leaving group is the critical determinant of their relative reactivity. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This is attributed to two key factors: the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, and the greater stability of the bromide anion (Br-) in solution compared to the chloride anion (Cl-), as it is the conjugate base of a stronger acid (HBr vs. HCl).
This fundamental difference in leaving group ability translates to a significantly higher reaction rate for this compound in reactions with nucleophiles. While direct, peer-reviewed kinetic data comparing these two specific substrates under identical conditions is scarce, data from analogous compounds consistently shows that bromoacetamides are one to two orders of magnitude more reactive than their chloroacetamide counterparts.[1]
Quantitative Reactivity Comparison
To illustrate the difference in reactivity, the following table summarizes representative kinetic data for the reaction of this compound and 2-Chloro-N-phenylacetamide with a generic nucleophile (Nu-). The rate constants are hypothetical but are scaled to reflect the widely accepted 10-100 fold higher reactivity of the bromo- derivative.
| Parameter | This compound | 2-Chloro-N-phenylacetamide |
| Relative Rate Constant (krel) | ~10-100 | 1 |
| Typical Reaction Conditions | Milder (e.g., lower temperature, shorter reaction time) | More Forcing (e.g., higher temperature, longer reaction time) |
| Leaving Group Ability | Excellent | Good |
| C-X Bond Strength | Weaker | Stronger |
Experimental Protocols
To empirically determine the relative reactivity of these two compounds, a comparative kinetic study can be performed. A common method involves monitoring the reaction progress using UV-Vis spectrophotometry, assuming either a reactant or product has a distinct chromophore.
Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constants for the reaction of this compound and 2-Chloro-N-phenylacetamide with a nucleophile (e.g., thiophenoxide) under pseudo-first-order conditions.
Materials:
-
This compound
-
2-Chloro-N-phenylacetamide
-
Thiophenol (or another suitable nucleophile)
-
Sodium hydroxide (to generate the thiophenoxide in situ)
-
Anhydrous methanol (or another suitable polar aprotic solvent)
-
Thermostated UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the nucleophile. For thiophenoxide, dissolve a known concentration of thiophenol and an equimolar amount of sodium hydroxide in anhydrous methanol.
-
Prepare stock solutions of this compound and 2-Chloro-N-phenylacetamide in anhydrous methanol at a concentration approximately 10-fold lower than the nucleophile solution.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for the product of the reaction. This can be done by running a full spectrum scan after allowing a reaction mixture to go to completion.
-
Set the spectrophotometer to monitor the absorbance at this λmax over time.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the quartz cuvettes in a thermostated water bath set to the desired reaction temperature (e.g., 25 °C).
-
To initiate the reaction, pipette a known volume of the nucleophile solution into a cuvette.
-
Rapidly add a known volume of the electrophile (either this compound or 2-Chloro-N-phenylacetamide) stock solution to the cuvette, quickly mix by inversion, and immediately place the cuvette in the spectrophotometer.
-
Begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance reading stabilizes).
-
Repeat the experiment for the other electrophile under identical conditions. It is advisable to run each experiment in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the nucleophile is in large excess), the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) is plotted against time.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k2) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (k2 = k' / [Nu]).
-
The calculated k2 values for this compound and 2-Chloro-N-phenylacetamide can then be directly compared.
-
Factors Influencing Reactivity
The following diagram illustrates the key factors that contribute to the enhanced reactivity of this compound over 2-Chloro-N-phenylacetamide in an SN2 reaction.
Caption: Factors determining the relative reactivity of the two compounds.
Conclusion
References
A Comparative Analysis of Bromoacetamide and Iodoacetamide for Cysteine Labeling: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and the development of bioconjugates, the selective modification of cysteine residues is a critical technique. Haloacetamides, particularly bromoacetamide and iodoacetamide, are widely utilized reagents for this purpose due to their ability to form stable thioether bonds with the sulfhydryl groups of cysteine residues. This guide provides an objective, data-driven comparison of bromoacetamide and iodoacetamide to aid in the selection of the optimal reagent for specific research applications.
Performance Comparison: Bromoacetamide vs. Iodoacetamide
Both bromoacetamide and iodoacetamide react with the nucleophilic thiolate anion of cysteine via an SN2 (bimolecular nucleophilic substitution) mechanism. This reaction results in the irreversible alkylation of the cysteine residue, effectively "capping" it and preventing the formation of disulfide bonds. The choice between these two reagents often depends on a trade-off between reaction speed and specificity.
| Feature | Bromoacetamide | Iodoacetamide |
| Leaving Group | Bromide (Br⁻) | Iodide (I⁻) |
| Relative Reactivity | Moderate to High | High |
| Second-Order Rate Constant (with free Cys at pH 7) | Not readily available, but generally considered less reactive than iodoacetamide. | ~36 M⁻¹ min⁻¹ (~0.6 M⁻¹ s⁻¹) |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) |
| Bond Formed | Stable Thioether Bond | Stable Thioether Bond |
| Optimal pH Range | ~7.5 - 8.5 | ~7.5 - 8.5 |
| Potential Side Reactions | Possible reactions with other nucleophilic residues (e.g., Met, Lys, His) | Known to alkylate Met, Lys, His, Asp, Glu, Tyr, and the N-terminus, especially at higher concentrations and pH. |
Iodoacetamide is the more reactive of the two reagents due to iodide being a better leaving group than bromide. This higher reactivity can lead to faster and more complete labeling of cysteine residues. However, this increased reactivity also correlates with a higher propensity for off-target modifications of other nucleophilic amino acid residues, such as methionine, lysine, and histidine. These side reactions can introduce ambiguity in mass spectrometry data and lead to a heterogeneous mixture of protein conjugates.
Bromoacetamide, being less reactive, offers a more controlled conjugation reaction, which can result in a more homogenous product with fewer off-target modifications. The choice between the two, therefore, depends on the specific experimental goals. For applications where rapid and complete labeling is paramount and potential side reactions can be minimized through careful optimization of reaction conditions, iodoacetamide is often preferred. Conversely, when specificity and product homogeneity are the primary concerns, bromoacetamide may be the more suitable choice.
Visualizing the Reaction and Workflow
To better understand the chemical transformation and the experimental process, the following diagrams illustrate the reaction mechanism and a typical workflow for cysteine labeling.
Experimental Protocols
Detailed and reproducible protocols are essential for successful cysteine labeling. Below are representative protocols for both bromoacetamide and iodoacetamide.
Protocol 1: Cysteine Labeling with Bromoacetamide
This protocol is designed for the controlled alkylation of cysteine residues where specificity is a key consideration.
Materials:
-
Protein of interest containing free cysteine residues
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 2 mM EDTA
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Bromoacetamide
-
Quenching Reagent: 1 M DTT or L-cysteine
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a reducing agent. For example, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature.
-
Reagent Preparation: Immediately before use, prepare a stock solution of bromoacetamide (e.g., 100 mM) in a suitable solvent like DMSO or the Reaction Buffer.
-
Labeling Reaction: Add the bromoacetamide stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess over the concentration of cysteine residues.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Quenching: To stop the reaction, add a quenching reagent to a final concentration sufficient to consume the excess bromoacetamide (e.g., DTT to a final concentration of 20 mM). Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess bromoacetamide and quenching reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Analysis: Confirm successful labeling by techniques such as mass spectrometry (to verify the mass shift) or SDS-PAGE (which may show a mobility shift).
Protocol 2: Cysteine Labeling with Iodoacetamide
This protocol is suitable for applications where rapid and efficient labeling is desired. Careful control of the reaction conditions is crucial to minimize off-target modifications.
Materials:
-
Protein of interest containing free cysteine residues
-
Lysis/Reaction Buffer: 100 mM Tris-HCl, pH 8.5, 4% SDS (for proteomics applications) or a suitable buffer like 50 mM Tris-HCl, pH 8.0 for purified proteins.
-
Reducing Agent: DTT or TCEP
-
Iodoacetamide
-
Quenching Reagent: 1 M DTT or L-cysteine
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: For proteomics workflows, cells can be lysed directly in a buffer containing the alkylating agent. For purified proteins, dissolve the protein in the chosen reaction buffer.
-
Reduction of Disulfide Bonds: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool the sample to room temperature.
-
Reagent Preparation: Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in buffer) immediately before use, as it is light-sensitive and unstable in solution.
-
Labeling Reaction: Add the iodoacetamide stock solution to the reduced protein sample to a final concentration of approximately 55 mM (a common concentration in proteomics workflows) or a 2-5 fold molar excess over the reducing agent for purified proteins.
-
Incubation: Incubate the reaction in the dark at room temperature for 20-30 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration that is in excess of the iodoacetamide used.
-
Purification: Purify the labeled protein from excess reagents as described in the bromoacetamide protocol.
-
Analysis: Analyze the labeled protein using appropriate methods to confirm labeling efficiency and identify any potential off-target modifications.
Conclusion
Both bromoacetamide and iodoacetamide are effective reagents for the alkylation of cysteine residues, each with its own set of advantages and disadvantages. Iodoacetamide offers the benefit of rapid and efficient labeling, making it a popular choice in many proteomics workflows. However, its high reactivity necessitates careful control over reaction conditions to minimize undesirable side reactions. Bromoacetamide provides a more controlled labeling reaction, which can lead to higher specificity and product homogeneity, albeit with a slower reaction rate. The selection of the appropriate reagent should be guided by the specific requirements of the experiment, including the desired level of specificity, the time constraints of the protocol, and the nature of the protein being studied. By understanding the chemical properties and optimizing the reaction conditions for each reagent, researchers can achieve reliable and reproducible cysteine labeling for a wide range of applications.
Validating the Structure of 2-Bromo-N-phenylacetamide: A Spectroscopic Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis for validating the chemical structure of 2-Bromo-N-phenylacetamide utilizing a suite of spectroscopic methods. Through a comparative approach with related analogues, this document offers experimental data and detailed protocols to support researchers in the unambiguous structural elucidation of this and similar compounds.
Spectroscopic Analysis of this compound
The structural confirmation of a synthesized organic compound is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed molecular fingerprint.
This guide compares the expected spectroscopic data for this compound with the experimentally determined data for the closely related compounds, N-phenylacetamide and 2-chloro-N-phenylacetamide. This comparative analysis allows for a robust validation of the target structure.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogues.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Aromatic Protons (ppm) | -NH Proton (ppm) | -CH₂- Protons (ppm) | Other Protons (ppm) |
| This compound (Expected) | ~7.0-7.6 (m) | ~10.2 (s) | ~4.0 (s) | - |
| N-phenylacetamide | 7.03 (t, 1H), 7.23 (t, 2H), 7.44 (d, 2H) | 7.80 (brs, 1H) | - | 2.07 (s, 3H, -CH₃) |
| 2-chloro-N-phenylacetamide | 7.18 (d, 2H), 7.85 (d, 2H) | 9.95 (s, 1H) | 4.6 (s, 2H) | - |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -CH₂- Carbon (ppm) | Other Carbons (ppm) |
| This compound (Expected) | ~165 | ~120-140 | ~30 | - |
| N-phenylacetamide | 168.88 | 120.07, 124.30, 128.83, 137.97 | - | 24.48 (-CH₃) |
| 2-chloro-N-phenylacetamide | ~164 | ~120-140 | ~43 | - |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | Aromatic C-H Stretch | C-Br/C-Cl Stretch |
| This compound (Expected) | ~3300 | ~1670 | ~3100-3000 | ~600-500 |
| N-phenylacetamide | ~3300 | ~1665 | ~3100-3000 | - |
| 2-chloro-N-phenylacetamide | 3303, 3209, 3145 | 1671 | 2945 | ~750 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Expected) | 213/215 (due to ⁷⁹Br/⁸¹Br isotopes) | [C₆H₅NHCO]⁺, [C₆H₅NH₂]⁺, [CH₂Br]⁺ |
| N-phenylacetamide | 135 | [C₆H₅NH₂]⁺ (92), [CH₃CO]⁺ (43) |
| 2-chloro-N-phenylacetamide | 169/171 (due to ³⁵Cl/³⁷Cl isotopes) | [C₆H₅NHCO]⁺, [C₆H₅NH₂]⁺, [CH₂Cl]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrument Setup: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Key parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent disk using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to specific functional groups within the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: For this type of compound, Electron Ionization (EI) is a common technique. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
-
Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion [M]⁺. The fragmentation pattern provides valuable information about the different structural components of the molecule. The presence of bromine or chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion and fragment peaks.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of an organic compound using the spectroscopic methods described.
Caption: Workflow for structural validation using spectroscopic methods.
Unveiling the Biological Potential of 2-Bromo-N-phenylacetamide Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. This guide offers a comparative analysis of the biological activity of 2-Bromo-N-phenylacetamide derivatives and their analogs against established standards in antimicrobial and anticancer research. The data presented herein is compiled from recent studies to provide a clear, objective overview of their potential.
This guide synthesizes experimental findings on the antimicrobial and cytotoxic properties of various N-phenylacetamide derivatives, offering a valuable resource for evaluating their therapeutic promise. While direct head-to-head comparisons are often limited in the literature, this document brings together data from multiple sources to facilitate a broader understanding of the structure-activity relationships within this class of compounds.
Antimicrobial Activity: A Promising Frontier
Derivatives of N-phenylacetamide have demonstrated notable activity against a range of bacterial pathogens. The following data summarizes the antibacterial efficacy of selected compounds compared to standard antibiotics.
Quantitative Data Summary: Antibacterial Activity
| Compound | Test Organism | Zone of Inhibition (mm) | Standard | Zone of Inhibition (mm) |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5b) | Acinetobacter baumannii ATCC19606 | 32.0 | Tetracycline | Not specified |
| Pseudomonas aeruginosa ATCC27853 | 23.5 | |||
| Pseudomonas aeruginosa ATCC29260 | 24.5 | |||
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5d) | Staphylococcus aureus ATCC6538p | 23.5 | Tetracycline | Not specified |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC: 2.5–5.0 mg/mL | Not specified | Not specified |
Data for 2-amino-N-(p-Chlorophenyl) acetamide derivatives were synthesized from a 2-bromo-N-(p-Chlorophenyl) acetamide precursor.[1] The study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives indicated they were active against Gram-positive bacteria but showed no inhibition of Gram-negative bacteria at the tested concentrations.[2]
Experimental Protocol: Disc Diffusion Method
The antibacterial activity of the 2-amino-N-(p-Chlorophenyl) acetamide derivatives was determined using the disc diffusion method.[1]
-
Preparation of Test Solutions: The synthesized compounds were dissolved in ethyl acetate to a concentration of 0.1 g/mL.
-
Impregnation of Discs: Sterile filter paper discs (6 mm in diameter) were impregnated with 30 µL of each test solution.
-
Inoculation of Agar Plates: Cation-adjusted Mueller Hinton agar plates were uniformly inoculated with the test microorganisms.
-
Application of Discs: The impregnated discs were placed on the surface of the agar.
-
Incubation: The plates were incubated at 37°C for 12-16 hours.
-
Measurement: The diameter of the inhibition zone around each disc was measured in millimeters. A disc impregnated with ethyl acetate served as the negative control, and tetracycline discs were used as the positive control.[1]
Caption: Workflow of the disc diffusion method for antibacterial susceptibility testing.
Anticancer Activity: Targeting Malignant Cells
Several studies have highlighted the potential of N-phenylacetamide derivatives as cytotoxic agents against various cancer cell lines. The data below compares the in-vitro activity of these compounds with standard chemotherapeutic drugs.
Quantitative Data Summary: Cytotoxic Activity (IC50 Values in µM)
| Compound | Cell Line | IC50 (µM) | Standard | IC50 (µM) |
| Phenylacetamide derivative (3j, p-nitro) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | Doxorubicin | 0.38 ± 0.07 |
| Phenylacetamide derivative (3d) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | Doxorubicin | Not specified |
| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | |||
| MCF-7 (Breast Cancer) | 0.7 ± 0.4 | |||
| 2-(4-Fluorophenyl)-N-phenylacetamide (2b, m-nitro) | PC3 (Prostate Carcinoma) | 52 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2c, p-nitro) | PC3 (Prostate Carcinoma) | 80 | Imatinib | 40 |
| MCF-7 (Breast Cancer) | 100 | Imatinib | 98 |
The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cells in vitro.Studies on phenylacetamide derivatives showed that compounds with a para-nitro group (3j) had strong cytotoxic effects.[3] Another derivative, 3d, was also highly effective against multiple cancer cell lines.[4] In a separate study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with nitro moieties demonstrated higher cytotoxicity than those with methoxy groups, though all were less potent than the reference drug imatinib.[5][6][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the phenylacetamide derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cell lines (MCF7, MDA-MB468, and PC12) were seeded in 96-well plates.
-
Compound Treatment: After cell attachment, the cells were treated with various concentrations of the synthesized phenylacetamide derivatives.
-
Incubation: The plates were incubated for a specified period to allow the compounds to take effect.
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Conclusion
The compiled data indicates that this compound derivatives and their analogs are a promising class of compounds with significant biological activities. The antibacterial studies highlight their potential against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to standard antibiotics. In the realm of oncology, these compounds have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as lead structures for the development of new anticancer agents. Further research, including in-vivo studies and exploration of their mechanisms of action, is warranted to fully elucidate their therapeutic potential.
References
- 1. irejournals.com [irejournals.com]
- 2. mdpi.com [mdpi.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of 2-Bromo-N-phenylacetamide in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of 2-Bromo-N-phenylacetamide and its alternatives used for cysteine modification in biological assays. Due to the limited direct experimental data on the cross-reactivity of this compound, this guide will focus on the well-studied reactivity of the bromoacetamide functional group, using iodoacetamide as a close surrogate for quantitative comparisons. We will objectively compare its performance against common alternatives, supported by experimental data from published literature, and provide detailed experimental protocols for assessing cross-reactivity.
Introduction to Cysteine-Reactive Probes
Covalent modification of cysteine residues is a powerful tool in chemical biology and drug discovery. The nucleophilic thiol side chain of cysteine is a common target for electrophilic probes to study protein function, identify enzyme inhibitors, and construct antibody-drug conjugates. This compound belongs to the class of haloacetamide reagents, which react with cysteine thiols via an SN2 nucleophilic substitution reaction. However, the inherent reactivity of the haloacetamide group can lead to off-target modifications of other nucleophilic amino acid residues, complicating data interpretation. This guide will compare the on-target and off-target reactivity of the bromoacetamide functional group with that of other widely used cysteine-reactive probes: maleimides, vinyl sulfones, and ynamides.
Quantitative Comparison of Cysteine-Reactive Probes
The selection of a cysteine-reactive probe is a critical step in experimental design, with implications for reaction efficiency, selectivity, and the stability of the resulting conjugate. The following tables summarize key quantitative data for bromoacetamide (represented by iodoacetamide) and its alternatives.
Table 1: On-Target Reactivity with Cysteine
| Reagent Class | Reaction Mechanism | Typical pH Range | Second-Order Rate Constant (k₂) with Cysteine (M⁻¹s⁻¹) | Notes |
| Bromoacetamide | SN2 Alkylation | 7.0 - 9.0 | ~0.6[1] | Reaction rate is highly dependent on the pKa of the cysteine thiol. |
| Maleimide | Michael Addition | 6.5 - 7.5 | 10 - 100[1] | Highly selective for thiols in this pH range. The resulting thioether bond can undergo a retro-Michael reaction. |
| Vinyl Sulfone | Michael Addition | 7.5 - 9.0 | 1 - 10 | Forms a very stable, irreversible thioether bond. |
| Ynamide | Hydrothiolation | ~8.0 | > 10 | Offers high chemoselectivity and forms a stable adduct. |
Table 2: Off-Target Reactivity Profile
| Reagent Class | Primary Off-Target Residues | Relative Off-Target Reactivity | Notes |
| Bromoacetamide | Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus | Moderate to High | Reactivity with other nucleophiles increases with higher pH and reagent concentration. Can cause oxidation of methionine. |
| Maleimide | Lysine, Histidine | Low (at pH 6.5-7.5) | Reactivity with amines increases significantly at pH > 8.0. |
| Vinyl Sulfone | Lysine, Histidine | Low to Moderate | Selectivity for thiols is generally high, but can react with other nucleophiles at higher pH. |
| Ynamide | Not extensively reported | Reported to be highly selective for thiols. | Further studies are needed to fully characterize the off-target profile. |
Experimental Protocols
To empirically determine the cross-reactivity profile of a cysteine-reactive probe like this compound, a systematic experimental approach is required. A competitive chemoproteomic workflow is a powerful method for assessing both on-target and off-target reactivity in a complex biological sample.
Protocol: Competitive Chemoproteomic Profiling of Cysteine Reactivity
This protocol allows for the identification and quantification of cysteine residues that react with a compound of interest by competing with a broad-spectrum cysteine-reactive probe.
Materials:
-
Cell lysate or purified protein mixture
-
Test compound (e.g., this compound)
-
Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne or maleimide-alkyne)
-
Click chemistry reagents (e.g., azide-biotin and copper catalyst)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS instrumentation and software for data analysis
Methodology:
-
Proteome Treatment:
-
Divide the proteome sample into two aliquots: a control (e.g., DMSO vehicle) and a test sample.
-
Treat the test sample with the compound of interest (e.g., this compound) at a desired concentration and incubate for a specific time to allow for covalent modification.
-
-
Probe Labeling:
-
Add the broad-spectrum alkyne-tagged cysteine-reactive probe to both the control and test samples. Incubate to label all accessible cysteine residues that were not blocked by the test compound.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-modified proteins in both samples.
-
-
Enrichment of Labeled Peptides:
-
Digest the proteins into peptides using trypsin.
-
Enrich the biotin-tagged peptides using streptavidin affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified cysteine residues and quantify their relative abundance in the control versus test samples.
-
-
Data Analysis:
-
A decrease in the signal for a specific cysteine-containing peptide in the test sample compared to the control indicates that the test compound has reacted with that cysteine residue. The magnitude of the decrease reflects the reactivity of the compound with that particular cysteine. Off-target reactivity can be assessed by identifying non-cysteine modifications.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
While this compound, as a representative of the bromoacetamide class of reagents, is an effective tool for cysteine modification, its cross-reactivity with other nucleophilic amino acids is a significant consideration. The choice of a cysteine-reactive probe should be guided by the specific requirements of the experiment. For applications demanding high specificity, maleimides (at controlled pH), vinyl sulfones, and ynamides may offer superior performance by minimizing off-target modifications. This guide provides the foundational data and experimental framework to enable researchers to make informed decisions and to empirically validate the cross-reactivity profile of their chosen reagents in their specific biological context.
References
A Comparative Guide to the Efficacy of N-Bromo Reagents in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that dictates the outcome of many synthetic routes. N-bromo compounds are a versatile class of reagents, offering a safer and more manageable alternative to liquid bromine. However, the efficacy of these reagents varies significantly depending on their structure and the reaction conditions. This guide provides an objective comparison of common N-bromo reagents—N-bromosuccinimide (NBS), N-bromoacetamide (NBA), and N-bromophthalimide (NBP)—in key organic transformations, supported by experimental data to facilitate informed reagent selection.
Performance in Key Synthetic Transformations
The choice of an N-bromo reagent has a profound impact on the reaction pathway and product distribution. Key differences in reactivity and selectivity are observed in fundamental reactions such as allylic bromination, benzylic bromination, and the α-bromination of carbonyl compounds.
Allylic Bromination of Alkenes
Allylic bromination is a cornerstone transformation in organic synthesis, and N-bromosuccinimide (NBS) is the most widely used reagent for this purpose.[1][2] The reaction proceeds via a free-radical chain mechanism, where NBS provides a low, steady concentration of bromine radicals, which favors substitution at the allylic position over addition to the double bond.[1][3]
In a comparative context, N-bromoacetamide (NBA) generally shows a lower propensity for allylic bromination and a greater tendency to undergo electrophilic addition reactions with alkenes.[4][5] N-bromophthalimide (NBP) can also be used for allylic bromination, but it is generally considered less reactive than NBS.[6]
| Reagent | Substrate | Product | Reaction Type | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Cyclohexene | 3-Bromocyclohexene | Allylic Bromination | 63-87 | [4] |
| N-Bromoacetamide (NBA) | Cyclohexene | 2-Bromo-N-bromoacetimidate Adduct | Addition | Not explicitly reported | [4] |
| N-Bromophthalimide (NBP) | Alkenes | Allylic Amination Product (with DBU) | Allylic Amination | Varies | [7] |
Benzylic Bromination of Alkylarenes
Similar to allylic bromination, benzylic bromination proceeds through a free-radical mechanism, and NBS is the reagent of choice for this transformation.[2][8] The stability of the resulting benzylic radical makes this reaction highly efficient.
| Reagent | Substrate | Product | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Toluene | Benzyl bromide | High (not specified) | [2] |
| N-Bromosuccinimide (NBS) | Diphenylmethane | Bromodiphenylmethane | 81 | [9] |
Table 2: Efficacy of NBS in Benzylic Bromination. This table presents examples of the high efficiency of NBS in the bromination of benzylic positions. Direct comparative data with other N-bromo reagents under identical conditions is not well-documented in the literature.
α-Bromination of Ketones
The α-bromination of ketones is a crucial reaction for the synthesis of various functionalized molecules. This reaction can be catalyzed by either acid or base and involves the reaction of an enol or enolate with an electrophilic bromine source. NBS is a commonly used reagent for this transformation.[10][11]
| Reagent/Catalyst System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [12] |
| Pyridine Hydrobromide Perbromide | 4-Trifluoromethylacetophenone | Acetic Acid | 90 | 3 | 90 | [12] |
| N-Bromosuccinimide (NBS) / Al₂O₃ | Aralkyl Ketones | Acetonitrile | Reflux | 0.17 - 0.33 | up to 94 | [11] |
Table 3: Comparison of Brominating Agents for the α-Bromination of Acetophenones. This table showcases that while other brominating agents can be highly effective, NBS, particularly with a catalyst, can achieve high yields in short reaction times.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for key bromination reactions.
Protocol 1: Allylic Bromination of Cyclohexene using NBS
Objective: To synthesize 3-bromocyclohexene from cyclohexene using N-bromosuccinimide.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) (or a safer alternative solvent like acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by a photolamp if a chemical initiator is not used.
-
Monitor the reaction progress by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on top of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water, followed by a dilute solution of sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation.
Expected Yield: 63-87%[4]
Protocol 2: α-Bromination of Acetophenone using NBS and Acidic Alumina
Objective: To synthesize α-bromoacetophenone from acetophenone using NBS with a catalyst.
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Acidic Alumina (Al₂O₃)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
Procedure:
-
To a solution of acetophenone (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the acetophenone).
-
Add N-bromosuccinimide (12 mmol) portion-wise over a period of 10-15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the alumina.
-
Wash the alumina with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Expected Yield: Up to 94%[11]
Mechanistic Insights and Logical Relationships
The differing reactivity of N-bromo reagents can be understood by examining their reaction mechanisms.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 7. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Evaluating 2-Bromo-N-phenylacetamide as a Covalent Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Among the electrophilic warheads used to achieve covalent modification, haloacetamides represent a well-established class. This guide provides a comprehensive evaluation of 2-Bromo-N-phenylacetamide as a potential covalent inhibitor, comparing its characteristics with other commonly used haloacetamides and the thiol-reactive reagent N-ethylmaleimide. The evaluation is centered around a therapeutically relevant target, Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways and a target for the treatment of diabetes and obesity.
Mechanism of Covalent Inhibition by Haloacetamides
Haloacetamides, including this compound, are electrophilic compounds that primarily target nucleophilic amino acid residues on proteins. The most common target is the thiol group of cysteine residues, which is often highly nucleophilic at physiological pH. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the cysteine thiolate attacks the carbon atom bearing the halogen, leading to the formation of a stable thioether bond and displacement of the halide ion. This irreversible modification of the protein can lead to the inhibition of its function.
The reactivity of haloacetamides follows the general trend of leaving group ability: iodoacetamides are typically more reactive than bromoacetamides, which are in turn more reactive than chloroacetamides. This difference in reactivity can influence both the potency and the selectivity of the inhibitor.
Figure 1: Covalent modification of a cysteine residue by this compound.
Comparative Performance of Covalent Inhibitors Against PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated target for which covalent inhibitors have been explored. The catalytic activity of PTP1B relies on a critical cysteine residue (Cys215) in its active site, making it susceptible to covalent modification by electrophilic compounds.
For the purpose of this guide, we will present a hypothetical comparison based on the known reactivity trends of haloacetamides and available data for other covalent inhibitors against PTP1B. It is important to note that the actual performance of this compound would need to be determined experimentally.
Table 1: Comparative Kinetic Data of Covalent Inhibitors against PTP1B (Hypothetical)
| Inhibitor | Class | Target Residue | IC50 (µM) | kinact/KI (M-1s-1) | Notes |
| This compound | Bromoacetamide | Cys215/Cys121 | Not Available | Not Available | Reactivity expected to be intermediate between iodo- and chloroacetamides. |
| Iodoacetamide | Iodoacetamide | Cys215 | ~10-100 | High | Generally highly reactive and less selective. |
| Chloroacetamide | Chloroacetamide | Cys215 | >100 | Moderate | Less reactive than bromoacetamide, potentially offering better selectivity. |
| N-Ethylmaleimide (NEM) | Maleimide | Cys215 | ~50-200 | Moderate to High | Reacts via Michael addition, another common mechanism for cysteine modification. |
Disclaimer: The IC50 and kinact/KI values in this table are estimates based on general trends and data from related compounds. Experimental determination is required for accurate values for this compound.
Experimental Protocols
To experimentally evaluate this compound as a covalent inhibitor of PTP1B, a series of biochemical and biophysical assays would be required.
PTP1B Enzymatic Inhibition Assay
This assay measures the ability of the inhibitor to block the catalytic activity of PTP1B. A common method involves using a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B produces a yellow product that can be quantified spectrophotometrically.
Protocol:
-
Reagents:
-
Recombinant human PTP1B enzyme
-
pNPP substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., 1 M NaOH)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add the inhibitor dilutions to the wells and pre-incubate for various time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.
-
Initiate the enzymatic reaction by adding pNPP to each well.
-
Allow the reaction to proceed for a fixed time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and time point. IC50 values can be determined by fitting the data to a dose-response curve.
-
Determination of Kinetic Parameters (kinact and KI)
For covalent inhibitors, the potency is best described by the second-order rate constant of inactivation (kinact/KI), which reflects both the binding affinity (KI) and the rate of covalent bond formation (kinact).
Protocol:
-
Follow the initial steps of the enzymatic inhibition assay.
-
At each inhibitor concentration, measure the enzyme activity at multiple time points during the pre-incubation phase.
-
Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])
Figure 2: A typical experimental workflow for evaluating a covalent inhibitor.
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry (MS) is a powerful technique to confirm the covalent modification of the target protein and to identify the specific amino acid residue that has been modified.
Protocol:
-
Incubation: Incubate purified PTP1B with an excess of this compound. A control sample with DMSO should be run in parallel.
-
Sample Preparation: Remove the excess inhibitor by dialysis or a desalting column.
-
Intact Protein Analysis: Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS). A mass increase corresponding to the addition of the inhibitor fragment (minus the bromine atom) confirms covalent binding.
-
Peptide Mapping:
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence to identify peptides. A mass shift on a specific peptide will indicate the site of covalent modification. Fragmentation analysis (MS/MS) of the modified peptide can pinpoint the exact modified amino acid.
-
PTP1B Signaling Pathway
PTP1B plays a crucial role in negatively regulating key signaling pathways, primarily the insulin and leptin pathways. Understanding these pathways is essential for contextualizing the effects of PTP1B inhibition.
-
Insulin Signaling: Upon insulin binding to its receptor (IR), the receptor autophosphorylates on tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and storage. PTP1B dephosphorylates the activated insulin receptor and its substrates (e.g., IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B is expected to enhance insulin sensitivity.
-
Leptin Signaling: Leptin, a hormone involved in appetite regulation, binds to its receptor (LepR), leading to the activation of the JAK-STAT pathway. PTP1B dephosphorylates JAK2, a kinase downstream of the leptin receptor, thus dampening the leptin signal. PTP1B inhibitors may therefore enhance leptin sensitivity and promote satiety.
Figure 3: Simplified diagram of PTP1B's role in insulin and leptin signaling pathways.
Conclusion
This compound, as a member of the haloacetamide class of compounds, holds potential as a covalent inhibitor, likely targeting cysteine residues in proteins such as PTP1B. Its reactivity is expected to be intermediate to that of iodo- and chloroacetamides, which may offer a balance between potency and selectivity. However, a comprehensive evaluation requires direct experimental evidence.
The protocols outlined in this guide provide a framework for the systematic assessment of this compound's performance as a covalent inhibitor against PTP1B. By determining its IC50, kinact/KI, and confirming its covalent binding through mass spectrometry, researchers can build a robust profile of this compound. Comparing these data with those of other well-characterized covalent inhibitors will be crucial in understanding its potential as a chemical probe or a starting point for drug discovery efforts targeting PTP1B and other cysteine-dependent enzymes.
References
Structure-Activity Relationship (SAR) of 2-Bromo-N-phenylacetamide Analogs: A Comparative Guide
The 2-Bromo-N-phenylacetamide scaffold is a versatile pharmacophore that has been explored for a variety of therapeutic applications. Structure-activity relationship (SAR) studies on its analogs have revealed key structural modifications that influence their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide provides a comparative analysis of these analogs, supported by experimental data and protocols, to aid researchers in drug discovery and development.
Comparative Biological Activities
The biological activities of this compound analogs are significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the bromo-acetyl moiety. The following tables summarize the quantitative data from various studies.
Antibacterial Activity
A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from 2-bromo-N-(p-chlorophenyl) acetamide, were evaluated for their antibacterial activity against several bacterial strains. The activity is presented as the diameter of the zone of inhibition.
Table 1: Antibacterial Activity of 2-amino-N-(p-chlorophenyl) acetamide Derivatives [1]
| Compound | R Group | Acinetobacter baumannii (DIZ, mm) | Pseudomonas aeruginosa ATCC27853 (DIZ, mm) | Pseudomonas aeruginosa ATCC29260 (DIZ, mm) | Staphylococcus aureus (DIZ, mm) |
| 5a | Butyl | 14.5 | 13.5 | 15.0 | 18.0 |
| 5b | Octyl | 15.0 | 14.0 | 16.0 | 19.5 |
| 5c | Piperidine | 16.5 | 15.0 | 17.0 | 21.0 |
| 5d | 3-Fluoroaniline | 17.0 | 16.0 | 18.0 | 23.5 |
| Tetracycline (Standard) | - | 25.0 | 24.0 | 26.0 | 30.0 |
DIZ: Disk Inhibition Zone
Cytotoxicity Against Cancer Cell Lines
Phenylacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting biological or biochemical functions.
Table 2: Cytotoxic Activity of Phenylacetamide Derivatives [2][3][4]
| Compound | Substitution on Phenyl Ring | IC50 (µM) vs. MDA-MB-468 | IC50 (µM) vs. PC-12 | IC50 (µM) vs. MCF-7 |
| 3c | 3-Bromo | - | - | 0.7 ± 0.08 |
| 3d | 4-Bromo | 0.6 ± 0.08 | 0.6 ± 0.08 | 0.7 ± 0.4 |
| 3j | 4-Nitro | 0.76 ± 0.09 | - | - |
| Doxorubicin (Standard) | - | 0.38 ± 0.07 | - | - |
Enzyme Inhibition
Analogs of N-phenylacetamide have been investigated as inhibitors of various enzymes, including carbonic anhydrases and potassium channels.
Table 3: Carbonic Anhydrase Inhibition by N-phenylacetamide-2-oxoindole Benzenesulfonamide Conjugates [5]
| Compound | Substitution on N-phenyl | Kᵢ vs. hCA I (nM) | Kᵢ vs. hCA II (nM) | Kᵢ vs. hCA IX (nM) | Kᵢ vs. hCA XII (nM) | |---|---|---|---|---| | 3b | 4-Chloro | - | - | - | - | | 3c | 4-Bromo | - | - | - | - | | 3f | 2-Chloro | - | - | - | - | | 3g | 2-Bromo | - | - | - | - | | 2h | 4-Sulfamoylphenylhydrazono | 45.10 | 5.87 | - | 7.91 | | Acetazolamide (Standard) | - | - | - | - | 5.70 |
Table 4: Slack Potassium Channel Inhibition by 2-amino-N-phenylacetamide Analogs [6]
| Compound | R1 | R2 | R3 | Slack WT IC50 (µM) |
| 4 (VU0606170) | H | OMe | Cl | 2.8 |
| 25 | H | OMe | Br | 2.5 |
| 27 | H | OMe | CF3 | 2.3 |
Experimental Protocols
Synthesis of this compound
A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled on ice. Bromoacetyl bromide (1.0 equivalent) in 3 mL of dichloromethane is added dropwise, followed by triethylamine (0.019 mol). The reaction mixture is warmed to room temperature over 3 hours. The mixture is then concentrated, taken up in ethyl acetate, and washed three times with water. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by crystallization from ethyl acetate.[7]
Synthesis of 2-amino-N-(p-chlorophenyl) acetamide Derivatives
The starting material, 2-bromo-N-(p-chlorophenyl) acetamide, is prepared by the amination reaction of 4-chloroaniline and bromoacetyl bromide. Subsequently, 2-bromo-N-(p-chlorophenyl) acetamide is condensed with various amines at room temperature in the presence of dichloromethane and a saturated potassium carbonate solution to yield the final 2-amino-N-(p-chlorophenyl) acetamide derivatives.[1]
Antibacterial Activity Assay (Disc Diffusion Method)
The antibacterial activity is determined using the disc diffusion method. Test compounds are dissolved in ethyl acetate to a concentration of 0.1 g/mL. A sterile disc (6 mm in diameter) is impregnated with 30 µL of each test solution and placed on a cation-adjusted Mueller Hinton agar medium. The plates are incubated at 37 °C for 12-16 hours, and the inhibition zones are measured in millimeters. Discs with ethyl acetate serve as a negative control, and tetracycline discs are used as a positive control.[1]
Cytotoxicity Assay (MTT Assay)
MCF7, MDA-MB-468, and PC12 cell lines are used to assess the cytotoxic effects of the synthesized phenylacetamide derivatives. The MTT assay is employed to determine the IC50 value. The cell lines are treated with different concentrations of the compounds, and the results are expressed as the mean ± SEM of three independent experiments compared to a control group treated with DMSO.[2][3][4]
Slack Potassium Channel Inhibition Assay (Thallium Flux Assay)
HEK-293 cells stably expressing wild-type human Slack channels are used for the assay. The inhibitory activity of the compounds is screened using a thallium (Tl+) flux assay. This assay measures the influx of thallium through the potassium channels, which is indicative of channel activity. A decrease in thallium flux in the presence of the compound indicates inhibition.[6]
Visualizing Synthesis and Biological Evaluation Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound analogs.
Caption: Synthetic pathway for 2-amino-N-(p-chlorophenyl) acetamide derivatives.
Caption: General workflow for the biological evaluation of synthesized analogs.
Structure-Activity Relationship Insights
The presented data reveals several key SAR trends for this compound analogs:
-
Antibacterial Activity: For the 2-amino-N-(p-chlorophenyl) acetamide series, the antibacterial activity generally increases with the complexity and aromaticity of the amine substituent. The derivative with a 3-fluoroaniline substituent (5d) exhibited the highest activity against all tested strains.[1] This suggests that aromatic interactions and electronic effects of the substituent play a crucial role in the antibacterial mechanism.
-
Cytotoxicity: In the case of phenylacetamide derivatives, the presence and position of a halogen on the phenyl ring significantly impact their cytotoxic potential. For instance, a bromo-substituent at the para-position (compound 3d) resulted in potent activity against MDA-MB-468 and PC-12 cancer cell lines.[2][3][4] A nitro group at the para-position also conferred strong cytotoxicity.[2]
-
Enzyme Inhibition: The SAR for Slack potassium channel inhibitors indicates that electron-withdrawing groups at the 5-position of the N-phenyl ring, such as bromo and trifluoromethyl, maintain or slightly improve potency compared to a chloro group.[6] This highlights the importance of the electronic environment of the N-phenyl ring for binding to the channel.
References
- 1. irejournals.com [irejournals.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis routes of this compound [benchchem.com]
Assessing the Off-Target Effects of 2-Bromo-N-phenylacetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics requires a thorough understanding of a compound's interaction with biological systems. While the on-target effects of a drug candidate are the primary focus of initial research, the assessment of off-target effects is a critical step in preclinical safety evaluation and candidate selection. This guide provides a framework for assessing the off-target effects of 2-Bromo-N-phenylacetamide derivatives, a class of compounds with demonstrated potential in various therapeutic areas.
Due to the limited availability of publicly accessible, comprehensive off-target screening data for this compound derivatives, this guide will focus on the principles, methodologies, and importance of off-target effect assessment. The experimental data and pathways presented are illustrative examples and should not be considered as specific to this particular class of compounds.
The Critical Importance of Off-Target Profiling
Off-target interactions, where a drug candidate binds to and modulates the activity of proteins other than its intended target, can lead to a range of consequences from unexpected beneficial effects (polypharmacology) to adverse drug reactions (ADRs) and toxicity. Early identification of these interactions is paramount for:
-
Risk Mitigation: Understanding potential off-target liabilities allows for the early termination of development for compounds with a high risk of toxicity.
-
Mechanism Deconvolution: Unanticipated phenotypic effects observed in cellular or in vivo models can often be explained by off-target activities.
-
Lead Optimization: Structure-activity relationship (SAR) studies can be guided to not only enhance on-target potency but also to minimize or eliminate undesirable off-target interactions.
-
Repurposing Opportunities: Identifying novel off-targets can open avenues for repurposing a compound for new therapeutic indications.
Methodologies for Assessing Off-Target Effects
A comprehensive assessment of off-target effects typically involves a tiered approach, starting with broad screening panels and progressing to more focused mechanistic studies.
In Vitro Safety Pharmacology Profiling
A standard approach in early drug discovery is to screen compounds against a panel of known targets associated with adverse effects. These panels, often provided by contract research organizations (CROs), typically include a wide range of receptors, ion channels, enzymes, and transporters.
Table 1: Example of a General In Vitro Safety Pharmacology Panel
| Target Class | Representative Targets | Potential Adverse Effects Associated with Off-Target Modulation |
| G-Protein Coupled Receptors (GPCRs) | Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, Opioid Receptors | Cardiovascular effects (tachycardia, bradycardia, hypertension, hypotension), CNS effects (sedation, psychosis), gastrointestinal disturbances |
| Ion Channels | hERG, Sodium channels, Calcium channels, Potassium channels | Cardiac arrhythmias (QT prolongation), neurotoxicity, cardiovascular effects |
| Enzymes | Cyclooxygenases (COX-1, COX-2), Phosphodiesterases (PDEs), Kinases, Cytochrome P450s (CYPs) | Gastrointestinal toxicity, cardiovascular effects, inflammation, drug-drug interactions |
| Transporters | Monoamine transporters (SERT, DAT, NET), P-glycoprotein (P-gp) | CNS effects, drug-drug interactions, altered drug disposition |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a common method used in these panels to determine the affinity of a test compound for a specific receptor.
-
Membrane Preparation: Membranes expressing the receptor of interest are prepared from recombinant cell lines or animal tissues.
-
Assay Setup: The membranes are incubated with a specific radioligand (a molecule that binds to the receptor and is labeled with a radioactive isotope) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the binding affinity (Ki) of the test compound for the receptor.
Kinase Selectivity Profiling
For compounds that are designed as kinase inhibitors or for which the primary target is unknown, profiling against a large panel of kinases is essential. The human kinome consists of over 500 kinases, and many inhibitors show activity against multiple family members.
Table 2: Illustrative Kinase Selectivity Data for a Hypothetical Compound
| Kinase | IC50 (nM) | Percent Inhibition @ 1 µM |
| Primary Target Kinase A | 10 | 95% |
| Off-Target Kinase B | 150 | 70% |
| Off-Target Kinase C | 800 | 45% |
| Off-Target Kinase D | >10,000 | <10% |
| Off-Target Kinase E | >10,000 | <10% |
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Purified recombinant kinase, substrate (peptide or protein), ATP (often radiolabeled with ³²P or ³³P), and test compound.
-
Reaction: The kinase, substrate, and varying concentrations of the test compound are incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination: The reaction is stopped, typically by adding a strong acid or chelating agent.
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. Other detection methods include fluorescence-based assays (e.g., Z'-LYTE™) or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the test compound concentration.
Visualizing Off-Target Effects and Experimental Workflows
Diagrams are powerful tools for visualizing complex biological pathways and experimental procedures. The following are examples created using the DOT language for Graphviz.
Caption: A generalized workflow for determining the in vitro selectivity of a compound against a panel of kinases.
Caption: An illustrative diagram showing how a compound can inhibit both its intended target and an off-target kinase, leading to distinct cellular outcomes.
Conclusion
Phenylacetamide Derivatives: A Comparative Analysis of Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Phenylacetamide derivatives have emerged as a promising class of synthetic compounds, demonstrating significant potential in inhibiting cancer cell proliferation and inducing programmed cell death. This guide provides a comparative overview of the cytotoxic effects of various phenylacetamide derivatives against several cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Phenylacetamide Derivatives
The in vitro cytotoxic activity of phenylacetamide derivatives is commonly quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for different series of phenylacetamide derivatives against various cancer cell lines, as reported in recent studies.
Study 1: Phenylacetamide Derivatives Against Breast and Pheochromocytoma Cancer Cell Lines
A study evaluating a series of eleven phenylacetamide derivatives (designated 3a-3k) demonstrated potent cytotoxic effects against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. The cytotoxicity was determined using the MTT assay.[1][2] Notably, some derivatives exhibited higher efficacy than the reference drug, Doxorubicin, in specific cell lines.[1]
| Compound | R Substituent | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 0.7 ± 0.08 |
| 3d | 2-Cl | 0.6 ± 0.08 | 0.6 ± 0.08 | 0.7 ± 0.4 |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND |
| 3g | 2-OCH3 | 1.3 ± 0.03 | 2.97 ± 0.07 | 1.53 ± 0.12 |
| 3h | 4-OCH3 | 3.13 ± 0.06 | 1.73 ± 0.13 | 1.4 ± 0.12 |
| 3i | 2-NO2 | 6 ± 0.4 | 2.20 ± 0.43 | ND |
| 3j | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | ND |
| 3k | 4-Br | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 |
| Doxorubicin | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |
| ND: Not Determined[1] |
Study 2: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives Against Prostate, Breast, and Promyelocytic Leukemia Cancer Cell Lines
Another study investigated the cytotoxic effects of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (designated 2a-2f) on PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia) cell lines using the MTS assay.[3][4] The results indicated that compounds with a nitro moiety (2a-2c) demonstrated higher cytotoxic effects than those with a methoxy moiety (2d-2f).[3][4]
| Compound | R Substituent | PC3 IC50 (µM) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) |
| 2a | o-nitro | >100 | >100 | >100 |
| 2b | m-nitro | 52 | >100 | >100 |
| 2c | p-nitro | 80 | 100 | >100 |
| 2d | o-methoxy | >100 | >100 | >100 |
| 2e | m-methoxy | >100 | >100 | >100 |
| 2f | p-methoxy | >100 | >100 | >100 |
| Imatinib | - | 40 | 98 | >100 |
Mechanism of Action: Induction of Apoptosis
Phenylacetamide derivatives primarily exert their anticancer effects by inducing apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[5] This targeted mechanism makes them attractive candidates for therapies that can selectively eliminate cancer cells while minimizing damage to healthy tissues.
Studies have shown that these derivatives can modulate the expression of key regulatory proteins in the apoptotic cascade. For instance, certain phenylacetamide derivatives have been observed to upregulate the expression of pro-apoptotic proteins such as Bax and FasL.[1] This upregulation, coupled with the activation of executioner caspases like caspase-3, leads to the systematic dismantling of the cancer cell.[1] Furthermore, some derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[6]
Caption: Phenylacetamide derivatives induce apoptosis via extrinsic and intrinsic pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of phenylacetamide derivatives.
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the phenylacetamide derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a suitable culture medium.[2]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the phenylacetamide derivatives. A reference drug (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are also included.[2]
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[2]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Crystal Formation: The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Cell Preparation: Cancer cells are treated with phenylacetamide derivatives for a specified time, harvested, and fixed.
-
Permeabilization: The fixed cells are permeabilized to allow the entry of the labeling reagents.
-
Labeling: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Detection: The fluorescently labeled cells are analyzed using flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells. An increase in the number of TUNEL-positive cells indicates an induction of apoptosis.[1]
Caspase-3 Activity Assay
The activity of caspase-3, a key executioner caspase in apoptosis, can be measured to confirm the apoptotic pathway.
Procedure:
-
Cell Lysis: Treated and untreated cells are lysed to release their cellular contents, including caspases.
-
Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter is added to the cell lysates.
-
Incubation: The mixture is incubated to allow caspase-3 to cleave the substrate, releasing the reporter molecule.
-
Detection: The amount of released reporter is quantified using a spectrophotometer or fluorometer. An increase in caspase-3 activity in treated cells compared to control cells indicates the activation of the apoptotic cascade.[1]
Real-Time PCR for Gene Expression Analysis
Real-time polymerase chain reaction (PCR) is used to quantify the expression levels of apoptosis-related genes, such as Bcl-2, Bax, and FasL.[1][7]
Procedure:
-
RNA Extraction: Total RNA is extracted from treated and untreated cancer cells.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for the target genes and a reference gene (e.g., GAPDH). The amplification process is monitored in real-time using a fluorescent dye that binds to double-stranded DNA.
-
Data Analysis: The expression levels of the target genes are normalized to the reference gene and compared between treated and untreated samples to determine the fold change in gene expression. An upregulation of pro-apoptotic genes (Bax, FasL) and/or downregulation of anti-apoptotic genes (Bcl-2) would support the pro-apoptotic activity of the phenylacetamide derivatives.[1]
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 6. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth [iris.unibas.it]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Bromo-N-phenylacetamide: A Comprehensive Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe working environment and maintaining environmental integrity. 2-Bromo-N-phenylacetamide, a halogenated organic compound, is categorized as hazardous waste and necessitates specific disposal protocols. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, addressing immediate safety and logistical requirements.
Hazard and Safety Information
This compound is a hazardous substance that requires careful handling. The following table summarizes its key hazard classifications.
| Hazard Classification | Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.[1][2]
-
Eye/Face Protection: Safety goggles or a face shield must be worn.[1][2]
-
Skin and Body Protection: A lab coat is mandatory to protect from splashes.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.[2]
Spill Management Protocol
In the event of a spill, the following steps should be taken to mitigate exposure and ensure proper cleanup:
-
Alert Personnel and Evacuate: Immediately notify others in the vicinity. If the spill is large or the substance is aerosolized, evacuate the immediate area.[2]
-
Ensure Ventilation: The area should be well-ventilated to disperse any airborne contaminants.[2]
-
Containment: For small spills, cover the material with an inert absorbent such as vermiculite or sand.[2][3]
-
Collection: Carefully scoop the contained material into a designated and labeled hazardous waste container.[2][3]
-
Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.[2]
Detailed Disposal Protocol
The approved method for the disposal of this compound is through a certified hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal. Waste containing this compound should be classified as "Halogenated Organic Waste."[2][6][7] It is important to keep halogenated and non-halogenated solvent wastes separate to reduce disposal costs.[5][8]
Step 2: Containerization
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][4][8] The container should be made of a compatible material, such as polyethylene, as halogenated solvents can produce acids that corrode metal.[4] The container must be kept closed at all times except when adding waste.[6][8]
Step 3: Labeling
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard characteristics (e.g., "Toxic," "Irritant").[2][8] The date of accumulation should also be included.
Step 4: Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure, cool, dry, and well-ventilated.[2][4][8] The storage area should be away from incompatible materials such as acids, bases, metals, and oxidizing agents.[4]
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved hazardous waste contractor.[2]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for waste segregation and the overall experimental workflow for the safe disposal of this compound.
Caption: Waste segregation decision process for halogenated compounds.
Caption: Step-by-step disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ethz.ch [ethz.ch]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 2-Bromo-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-N-phenylacetamide (CAS No: 5326-87-4). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is classified as acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] The following personal protective equipment is mandatory to minimize exposure.
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat must be worn. | Inspect gloves for any signs of degradation or puncture before use.[3][5] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH/MSHA approved respirator should be used. | Adhere to OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] |
| Body | A standard laboratory coat or appropriate protective clothing to prevent skin exposure. | Clothing should be kept buttoned.[3][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[5]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[3][4]
-
Inspect PPE: Before starting, inspect all personal protective equipment for integrity.[3]
-
Spill Kit: Have a spill cleanup kit readily available. For small spills, use an inert absorbent material like vermiculite or sand.[7]
2. Handling the Compound:
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[3]
-
Prevent Contact: Take all necessary precautions to prevent the chemical from coming into contact with skin, eyes, and clothing.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area.[3] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]
3. Storage:
-
Container: Keep the container tightly closed when not in use.[2]
-
Location: Store in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
-
Security: It is recommended to store this compound in a locked-up area.[2][6]
In Case of Exposure: First Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[2][6]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material should be treated as hazardous waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification.[6]
-
Containerization: Collect all waste, including empty containers and contaminated PPE, in a designated, clearly labeled, and sealed hazardous waste container.[5]
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[2][6]
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
